CARM1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29N5O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
Clé InChI |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |
Origine du produit |
United States |
Foundational & Exploratory
CARM1-IN-6 (iCARM1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended to serve as a valuable resource for researchers in the fields of oncology, epigenetics, and drug discovery.
Chemical Structure and Properties
This compound, also known as iCARM1, is a small molecule inhibitor of CARM1. Its chemical and physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Common Name | This compound, iCARM1 |
| CAS Number | 1269199-96-3[1] |
| Molecular Formula | C23H29N5O[1] |
| SMILES | O1C=CC(C2C(=NC(N3CCN(CCN(C)C)CC3)=NC=2)C2C=CC(=CC=2)C)=C1[1] |
| InChI Key | (Not explicitly found in search results) |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 391.51 g/mol | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Heavy Atom Count | 29 | [1] |
| Complexity | 488 | [1] |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties
This compound is a selective inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation.[3] Its dysregulation is implicated in several cancers, making it a promising therapeutic target.
In Vitro Activity
| Parameter | Value | Details | Source |
| IC50 (CARM1) | 12.3 μM | Inhibition of CARM1 methyltransferase activity | [1][2] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer progression, particularly in breast cancer.[3][4] The inhibitor suppresses the expression of oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced genes (ISGs).[3][4]
Caption: this compound inhibits CARM1, leading to decreased methylation of its targets. This results in the suppression of estrogen/ERα-driven gene expression and the activation of the type I interferon pathway, ultimately inhibiting cancer cell growth and promoting an antitumor immune response.
Experimental Protocols
The following are summaries of key experimental protocols as described in the primary literature for the characterization of this compound.
In Vitro Methyltransferase Assay
Objective: To determine the inhibitory activity of this compound on CARM1's methyltransferase function.
Methodology:
-
Purified recombinant CARM1 protein is incubated with a synthetic peptide substrate (e.g., a peptide containing histone H3 arginine 17) and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).[5]
-
The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Following incubation, the reaction mixture is transferred to a filter membrane which captures the peptide substrate.
-
Unincorporated [3H]-SAM is washed away.
-
The radioactivity retained on the filter, corresponding to the methylated peptide, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro methyltransferase assay to determine the IC50 of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CARM1 within a cellular context.
Methodology:
-
Cells (e.g., HEK293T) are treated with either this compound or a vehicle control.[4]
-
The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures.
-
The heated lysates are then centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
The amount of soluble CARM1 protein in the supernatant at each temperature is determined by Western blotting.
-
Binding of this compound to CARM1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound.
Conclusion
This compound (iCARM1) is a valuable tool for studying the biological functions of CARM1 and holds promise as a lead compound for the development of novel anticancer therapeutics. Its ability to modulate key signaling pathways in cancer cells provides a strong rationale for its further investigation in preclinical and clinical settings. This guide provides a foundational understanding of this compound to aid researchers in their exploration of this promising inhibitor.
References
- 1. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of CARM1-IN-6 (iCARM1)
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to CARM1 as a Therapeutic Target
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle regulation.[1] Dysregulation and overexpression of CARM1 have been implicated in the progression of numerous cancers, such as breast, colorectal, prostate, and lung cancer, often correlating with poor patient outcomes.[1] As a result, CARM1 has emerged as a promising therapeutic target for cancer intervention. This compound (also referred to as iCARM1) was developed as a potent and selective small-molecule inhibitor to probe CARM1 function and evaluate its therapeutic potential.[3][4][5][6]
Discovery of this compound
This compound was identified through a virtual screening process. This computational approach allows for the rapid in silico screening of large chemical libraries to identify potential inhibitor candidates that can then be synthesized and validated experimentally. While the specific details of the screening cascade for this compound are detailed in its primary publication, the general workflow for such a discovery process is outlined below.[7]
Chemical Synthesis
The synthesis of this compound involves a multi-step chemical process. The detailed reaction schemes and experimental procedures are outlined in the supplementary materials of the referenced scientific literature. A generalized synthetic scheme is described below for illustrative purposes.
General Protocol for Synthesis: The synthesis of inhibitors like this compound typically involves standard organic chemistry reactions. For instance, a common approach is the coupling of a substituted amine with a carboxylic acid derivative, followed by reactions to build the core scaffold, and finally purification using techniques like column chromatography and high-performance liquid chromatography (HPLC). Characterization is confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Selectivity
This compound is an effective and selective inhibitor of CARM1.[3] Its potency has been quantified through in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Reference |
|---|
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The selectivity of this compound is a critical attribute, ensuring that its biological effects are primarily due to the inhibition of CARM1 and not off-target enzymes. It has been shown to have better specificity and activity compared to previously known CARM1 inhibitors like EZM2302 and TP-064.[7]
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|
| MCF7 | Growth Inhibition | Potent | [7] |
| MDA-MB-231 | Growth Inhibition | Potent |[7] |
Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways that are dependent on CARM1's enzymatic activity.
In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator, promoting the transcription of oncogenic genes. This compound was found to suppress the expression of these critical estrogen/ERα-target genes, mirroring the effect of CARM1 gene knockdown. This leads to a reduction in cancer cell proliferation.[7]
Interestingly, beyond its inhibitory role, this compound was also shown to activate the transcription of Type I Interferon (IFN) and IFN-induced genes (ISGs). The CARM1 protein normally suppresses this pathway; therefore, its inhibition by this compound leads to the upregulation of these genes, which can promote an anti-tumor immune response.[7]
Preclinical Efficacy in Breast Cancer Models
The therapeutic potential of this compound was evaluated in vivo using mouse models of breast cancer. The inhibitor demonstrated significant anti-tumor activity, suppressing tumor growth. Furthermore, combination therapy of this compound with standard-of-care agents, such as endocrine therapy drugs or etoposide, showed synergistic effects in inhibiting breast tumor growth, highlighting its potential for use in combination regimens.[7]
Detailed Experimental Protocols
-
Principle: To measure the ability of this compound to inhibit the methyltransferase activity of CARM1.
-
Reagents: Recombinant human CARM1 enzyme, S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor, a suitable substrate (e.g., a histone H3 peptide), and a detection system to quantify methylation (e.g., radiometric, fluorescence, or mass spectrometry-based).
-
Procedure:
-
The CARM1 enzyme is incubated with varying concentrations of this compound in a reaction buffer.
-
The methyltransferase reaction is initiated by adding the substrate and SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped, and the level of substrate methylation is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Principle: To assess the effect of this compound on the growth of cancer cell lines.
-
Reagents: Breast cancer cell lines (e.g., MCF7, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), and a reagent to measure cell viability (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 3 to 5 days.
-
At the end of the incubation period, the cell viability reagent is added to each well.
-
The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human breast cancer cells.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
References
- 1. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Target Specificity and Selectivity of CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the target specificity and selectivity of inhibitors targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). As specific data for "CARM1-IN-6" is not publicly available, this document focuses on two well-characterized, potent, and selective CARM1 inhibitors: EZM2302 (GSK3359088) and TP-064 . These compounds serve as exemplary chemical probes for dissecting the biological functions of CARM1.
Introduction to CARM1
CARM1 is a Type I protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone substrates. This post-translational modification is critical in transcriptional regulation, DNA damage response, cell cycle progression, and RNA processing.[1] Due to its overexpression and oncogenic roles in cancers such as multiple myeloma and breast cancer, CARM1 has emerged as a significant therapeutic target.[1]
Overview of Representative CARM1 Inhibitors
EZM2302 (GSK3359088)
EZM2302 is a potent and orally active inhibitor of CARM1 with a biochemical IC50 of 6 nM.[2] It exhibits broad selectivity against other histone methyltransferases.[2] EZM2302 has been shown to induce cell stasis in multiple myeloma cell lines and demonstrates dose-dependent anti-tumor activity in xenograft models.[2]
TP-064
TP-064 is another potent and selective small-molecule inhibitor of CARM1, with a biochemical IC50 of less than 10 nM.[3] It is a valuable chemical probe for investigating the biological functions of CARM1 and its therapeutic potential, particularly in multiple myeloma.[3]
Quantitative Analysis of Inhibitor Selectivity
The selectivity of CARM1 inhibitors is a critical aspect of their utility as research tools and potential therapeutics. The following tables summarize the inhibitory activity of EZM2302 and TP-064 against a panel of protein methyltransferases.
Table 1: Selectivity Profile of EZM2302
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. CARM1 |
| CARM1 (PRMT4) | 6 | - |
| PRMT1 | >10,000 | >1667 |
| PRMT3 | >10,000 | >1667 |
| PRMT5 | >10,000 | >1667 |
| PRMT6 | >10,000 | >1667 |
| PRMT8 | >10,000 | >1667 |
| EZH2 | >10,000 | >1667 |
| SETD7 | >10,000 | >1667 |
| G9a | >10,000 | >1667 |
Data compiled from publicly available information. EZM2302 shows broad selectivity against other histone methyltransferases.[2]
Table 2: Selectivity Profile of TP-064
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. CARM1 |
| CARM1 (PRMT4) | < 10 | - |
| PRMT6 | 1,300 | >130 |
| PRMT8 | 8,100 | >810 |
| PRMT1 | >10,000 | >1000 |
| PRMT3 | >10,000 | >1000 |
| PRMT5 | >10,000 | >1000 |
| PRMT7 | >10,000 | >1000 |
| PRMT9 | >10,000 | >1000 |
| 24 Other PKMTs & DNMTs | >10,000 | >1000 |
Data sourced from Nakayama et al., 2018.[4] PKMTs: Protein Lysine Methyltransferases; DNMTs: DNA Methyltransferases.
Note on Kinase Selectivity: While detailed kinase panel screening data for EZM2302 and TP-064 is not extensively published, the available literature suggests high selectivity against kinases. For novel inhibitors like CARM1-IN-3, it is recommended to conduct a broad kinase panel screen to identify potential off-target kinase inhibition.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor specificity and selectivity.
In Vitro Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group.
Objective: To determine the IC50 of an inhibitor against CARM1 and other methyltransferases.
Materials:
-
Recombinant human CARM1 enzyme
-
Peptide or histone substrate (e.g., Histone H3)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Test inhibitor (e.g., EZM2302 or TP-064)
-
Unlabeled SAM (for quenching)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, pre-incubate the CARM1 enzyme with the inhibitor dilutions for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and [³H]-SAM. Final concentrations are typically around 0.25 nM CARM1, 30 nM [³H]-SAM, and 250 nM peptide substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Quench the reaction by adding a high concentration of unlabeled SAM (e.g., 300 µM).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Western Blot for Substrate Methylation
This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its substrates within a cellular context.
Objective: To evaluate the cellular potency of a CARM1 inhibitor.
Materials:
-
Cell line of interest (e.g., RPMI-8226 multiple myeloma cells)
-
CARM1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-methylated PABP1, anti-CARM1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with increasing concentrations of the CARM1 inhibitor for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer. Note: To avoid CARM1 aggregation, it is recommended not to boil the samples. If heating is necessary, use a higher concentration of SDS (e.g., 6%) and heat at 70°C for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C. Also, probe for total CARM1 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate methylation.
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is a powerful method to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.
Objective: To confirm the direct binding of an inhibitor to CARM1 in intact cells.
Materials:
-
Cell line of interest
-
CARM1 inhibitor
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Culture cells and treat them with the CARM1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble CARM1 by Western blot.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathways and Visualizations
CARM1 is implicated in several signaling pathways crucial for cellular function and often dysregulated in cancer.
CARM1 in Estrogen Receptor Signaling
In breast cancer, CARM1 acts as a coactivator for the estrogen receptor α (ERα). Upon estrogen stimulation, CARM1 is recruited to the promoters of ERα target genes, such as E2F1, leading to histone H3 arginine 17 methylation (H3R17me2) and transcriptional activation, which promotes cell cycle progression.[6]
CARM1 in Wnt/β-catenin Signaling
In colorectal cancer, CARM1 interacts with β-catenin and is recruited to the promoters of Wnt target genes. This enhances the transcriptional activity of β-catenin, leading to the expression of oncogenes and promoting cancer cell growth.[7]
Conclusion
The development of potent and selective CARM1 inhibitors like EZM2302 and TP-064 has provided invaluable tools for the scientific community. Their high specificity for CARM1 over other methyltransferases and kinases allows for precise interrogation of CARM1's functions in health and disease. The detailed experimental protocols and understanding of CARM1's role in key signaling pathways outlined in this guide will aid researchers in designing and interpreting experiments aimed at further elucidating the biology of CARM1 and its potential as a therapeutic target.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
iCARM1: A Potent and Selective Inhibitor of CARM1 Function - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in a myriad of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2] Dysregulation of CARM1 activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of iCARM1, a novel and selective small-molecule inhibitor of CARM1, summarizing its mechanism of action, quantitative data, experimental protocols, and its impact on key signaling pathways.
iCARM1: Discovery and Mechanism of Action
iCARM1 (ZINC65534584) was identified through a virtual screening of the ZINC database, utilizing a pharmacophore model based on substrate-competitive inhibitors.[3] It demonstrates a higher specificity and activity towards CARM1 compared to previously identified inhibitors like EZM2302 and TP-064.[1][4] iCARM1 binds to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity.[3] This inhibition has been shown to specifically block CARM1-mediated histone methylation, including H3R17me2a and H3R26me2a, in a dose-dependent manner.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for iCARM1 based on preclinical studies.
Table 1: In Vitro Inhibitory and Binding Activity of iCARM1
| Parameter | Value | Assay Details | Reference |
| IC50 | 12.3 µM | In vitro methylation assay using a synthetic peptide containing histone H3 arginine 17 (H3R17) | [3] |
| Kd | 0.67 µM (678.5 nM) | Surface Plasmon Resonance (SPR) analysis with immobilized CARM1 proteins | [6] |
Table 2: In Vitro Cytotoxicity (EC50) of iCARM1 in Breast Cancer Cell Lines
| Cell Line | Subtype | EC50 (µM) | Reference |
| MCF7 | ERα-positive | 1.797 ± 0.08 | [5] |
| T47D | ERα-positive | 4.74 ± 0.19 | [5] |
| BT474 | ERα-positive | 2.13 ± 0.33 | [5] |
| MDA-MB-231 | Triple-Negative | 3.75 ± 0.35 | [1] |
| MDA-MB-468 | Triple-Negative | 2.02 ± 0.18 | [1] |
| HCC1806 | Triple-Negative | 2.83 ± 0.13 | [1] |
| HCC1937 | Triple-Negative | 1.97 ± 0.25 | [1] |
Table 3: In Vivo Antitumor Efficacy of iCARM1
| Cancer Model | Cell Line | Dosing | Outcome | Reference |
| Breast Cancer Xenograft | MCF7 | 25 mg/kg and 50 mg/kg, i.p., every other day | Significant inhibition of tumor growth | [7] |
| Breast Cancer Allograft | 4T-1 | 25 mg/kg, i.p., daily | Significant inhibition of tumor size and weight | [8] |
Key Signaling Pathways Modulated by iCARM1
iCARM1 has been shown to exert its anticancer effects by modulating key signaling pathways, primarily through the inhibition of CARM1's methyltransferase activity.
Estrogen Receptor (ERα) Signaling
In ERα-positive breast cancer, CARM1 acts as a coactivator, enhancing the transcriptional activity of the estrogen receptor. iCARM1, by inhibiting CARM1, suppresses the expression of a large set of oncogenic estrogen/ERα-target genes, thereby impeding cancer cell growth.[3][5]
Type I Interferon (IFN) Signaling
Conversely to its effect on oncogenes, CARM1 has been reported to inhibit the expression of type I interferon (IFN) and IFN-induced genes (ISGs). By inhibiting CARM1, iCARM1 upregulates the transcription of type I IFN and ISGs, which can enhance antitumor immunity.[5][6]
NF-κB Signaling (Putative Mechanism)
CARM1 is a known transcriptional coactivator of NF-κB, forming a complex with p300 and the p65 subunit of NF-κB to enhance the expression of NF-κB target genes.[9][10] While direct evidence for iCARM1's effect on this pathway is pending, its inhibition of CARM1 is expected to attenuate NF-κB-mediated transcription.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
CARM1-IN-6: A Technical Guide for Researchers
Central Point, STATE, December 16, 2025 — This technical guide provides an in-depth overview of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Core Compound Information
This compound, also referred to as iCARM1, has emerged as a significant tool in cancer research, particularly in studies related to breast cancer.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1269199-96-3 | [4] |
| Molecular Weight | 391.51 g/mol | [4] |
| Molecular Formula | C23H29N5O | [4] |
| IC50 (CARM1) | 12.3 µM | [1][2][4] |
Mechanism of Action and Signaling Pathways
CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating gene transcription, and its dysregulation is implicated in various cancers. This compound exerts its effects by directly binding to CARM1 and inhibiting its enzymatic activity.[1][2]
The inhibition of CARM1 by this compound has been shown to impact several key signaling pathways involved in cancer progression:
-
Estrogen/ERα-Target Gene Suppression: In breast cancer cells, this compound has been demonstrated to suppress the expression of oncogenic estrogen/ERα-target genes.[1][2][3] This is significant as the estrogen receptor signaling pathway is a primary driver in a majority of breast cancers.
-
Type I Interferon (IFN) Pathway Activation: Treatment with this compound leads to the activation of Type I Interferon (IFN) and IFN-induced genes (ISGs).[1][2][3] This suggests a potential immunomodulatory role for the inhibitor, which is a promising avenue for cancer therapy.
Below is a diagram illustrating the high-level mechanism of action of this compound in the context of breast cancer.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, as described in the foundational research by Peng et al. (2024).
In Vitro Methyltransferase Assay
This assay is designed to determine the inhibitory activity of this compound on the enzymatic function of CARM1.
-
Materials:
-
Purified CARM1 protein
-
Synthetic peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)
-
This compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM)
-
Histones
-
Antibodies for immunoblotting (specific to methylated substrates)
-
-
Procedure:
-
Combine purified CARM1 protein with the synthetic peptide substrate or histones.
-
Add this compound at the specified concentrations or a vehicle control.
-
Incubate the reaction mixture to allow for the methylation reaction to occur.
-
Terminate the reaction.
-
Analyze the extent of methylation using immunoblotting with antibodies that specifically recognize the methylated form of the substrate.
-
Quantify the results to determine the IC50 value of this compound.[1][2]
-
Cell Growth and Colony Formation Assays
These assays evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Cell Lines:
-
ERα-positive breast cancer cells (e.g., MCF7)
-
Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468)
-
-
Procedure for Cell Growth (EC50 Determination):
-
Seed the cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[1]
-
-
Procedure for Colony Formation:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound or vehicle control.
-
Allow the cells to grow for a longer period (e.g., 10-14 days) until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to assess the long-term effect of the inhibitor on cell proliferation.[1]
-
In Vivo Xenograft Studies
These experiments assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., MCF7 or MDA-MB-231) into the flanks of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control and this compound).
-
Administer this compound or the vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., gene expression analysis).[1]
-
Below is a workflow diagram for a typical in vivo xenograft study.
References
In-Depth Technical Guide: CARM1-IN-6 Binding Affinity to CARM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor CARM1-IN-6 (also known as iCARM1) to its target, Co-activator-Associated Arginine Methyltransferase 1 (CARM1). This document details the quantitative binding parameters, the experimental protocols used for their determination, and the relevant cellular pathways affected by this interaction.
Executive Summary
This compound is a potent and selective inhibitor of CARM1, a protein arginine methyltransferase implicated in the progression of various cancers, including breast cancer. Understanding the binding affinity and mechanism of action of this compound is crucial for its development as a chemical probe and potential therapeutic agent. This guide summarizes the key binding data and provides detailed methodologies for the assays used to characterize the interaction between this compound and the CARM1 enzyme.
Data Presentation: Binding Affinity of this compound to CARM1
The binding affinity of this compound for CARM1 has been quantified using biochemical and biophysical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd), are summarized below.
| Parameter | Value | Assay Method | Substrate/Ligand | Source |
| IC50 | 12.3 µM | In Vitro Methylation Assay | Histone H3 Peptide | [1] |
| Kd | 6.785 x 10⁻⁷ M (0.6785 µM) | Surface Plasmon Resonance (SPR) | Immobilized CARM1 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the characterization of this compound as reported in the primary literature.
In Vitro Methylation Assay for IC50 Determination
This biochemical assay measures the enzymatic activity of CARM1 and its inhibition by this compound. The IC50 value is determined by assessing the concentration of the inhibitor required to reduce CARM1's methyltransferase activity by 50%.
Materials:
-
Recombinant purified CARM1 protein
-
Whole histone or a synthetic peptide containing Histone H3 Arginine 17 (H3R17)
-
S-adenosyl-L-methionine (SAM) (e.g., 0.5 µM)
-
This compound (iCARM1) at various concentrations
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)
-
SDS sample buffer
-
Antibodies for immunoblotting (e.g., anti-methyl-H3R17)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, CARM1 protein, and whole histone substrate.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a DMSO vehicle control.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction mixture at 37 °C for 1 hour.[1]
-
Stop the reaction by adding 1x SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform immunoblotting using an antibody specific to the methylated substrate (e.g., H3R17me2a).
-
Quantify the band intensities to determine the extent of methylation at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time. This protocol outlines the determination of the dissociation constant (Kd) for the binding of this compound to CARM1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified CARM1 protein
-
This compound (iCARM1) at various concentrations (e.g., 6.25, 15, 25, 50, 100, and 200 μM)[1]
-
Immobilization buffers and reagents (e.g., NHS, EDC)
-
Running buffer
Procedure:
-
Immobilize the purified CARM1 protein onto the surface of the sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized CARM1.
-
Monitor the binding and dissociation in real-time by recording the change in response units (RU).
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams using the instrument's software to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka). The reported Kd value for iCARM1 is 6.785 × 10⁻⁷ M.[1]
In Vitro Thermal Shift Assay (TSA)
The thermal shift assay is used to confirm the direct binding of a ligand to its target protein. Ligand binding typically increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).
Materials:
-
Purified GST-tagged CARM1 protein
-
This compound (iCARM1) (e.g., 20 µM)[1]
-
DMSO (vehicle control)
-
Real-time PCR instrument or differential scanning fluorimeter
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
Procedure:
-
Prepare reaction mixtures containing the purified CARM1 protein in a suitable buffer, either with this compound or DMSO as a control.
-
Add the fluorescent dye to each reaction mixture.
-
Subject the samples to a temperature gradient in a real-time PCR instrument.
-
Monitor the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A positive shift in the Tm (ΔTm) in the presence of this compound compared to the control indicates direct binding of the inhibitor to the CARM1 protein.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the binding affinity of this compound to CARM1.
References
The Unseen Influence: A Technical Guide to the Non-Catalytic Functions of CARM1 and its Inhibitor, CARM1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coactivator-associated arginine methyltransferase 1 (CARM1), a key epigenetic regulator, has traditionally been studied for its enzymatic role in histone and non-histone protein methylation. However, a growing body of evidence reveals that CARM1 exerts significant biological influence through non-catalytic scaffolding functions, independent of its methyltransferase activity. These scaffolding roles are pivotal in orchestrating complex cellular processes including transcriptional regulation, RNA processing, and signal transduction. Understanding these non-catalytic functions is crucial for the holistic comprehension of CARM1's role in health and disease, and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of the non-catalytic roles of CARM1 and introduces CARM1-IN-6 (also known as iCARM1), a recently identified inhibitor, offering insights into its mechanism of action and the experimental approaches to study these phenomena.
Non-Catalytic Scaffolding Functions of CARM1
Beyond its well-established role as a methyltransferase, CARM1 functions as a critical scaffold protein, facilitating protein-protein interactions and the assembly of multi-protein complexes. This non-catalytic activity is integral to its function as a transcriptional coactivator and its involvement in RNA splicing.[1]
Transcriptional Regulation
CARM1's scaffolding function is evident in its role as a coactivator for various transcription factors. It can bridge interactions between transcription factors, histone acetyltransferases like p300/CBP, and the basal transcription machinery, thereby enhancing gene expression. This role is not always dependent on its enzymatic activity.
-
NF-κB Signaling: CARM1 acts as a transcriptional coactivator for NF-κB, forming a complex with p300 and the p65 subunit of NF-κB.[2] This interaction enhances the recruitment of NF-κB to the promoters of its target genes.[2] While the enzymatic activity of CARM1 is required for full coactivation, its physical presence and ability to scaffold the complex are also crucial.[2]
-
p53 Signaling: CARM1 is involved in the p53-mediated DNA damage response.[3][4] It can interact with p53 and is implicated in the regulation of p53 target genes.[5][6] This interaction can influence cell cycle arrest and apoptosis, with some evidence suggesting a role for CARM1 in directing the cellular response towards survival.[3]
RNA Processing and Splicing
CARM1 plays a significant, and at times non-catalytic, role in pre-mRNA splicing.[1] It interacts with several components of the spliceosome, influencing splice site selection and alternative splicing events.[7][8]
An isoform of CARM1, CARM1-v3, regulates 5' splice site selection in a methylation-independent manner by directly interacting with U1C, a component of the U1 snRNP complex.[1] This highlights a direct scaffolding role in the splicing machinery. While the full-length CARM1 can methylate splicing factors to modulate their function, the existence of catalytically independent mechanisms underscores the importance of its scaffolding capabilities in RNA metabolism.[1][7][8]
This compound (iCARM1): A Novel Inhibitor
This compound, also referred to as iCARM1, is a recently identified small molecule inhibitor of CARM1.[9][10] Unlike some other inhibitors that have been developed, iCARM1 has been characterized for its ability to potently suppress breast cancer cell growth both in vitro and in vivo.[11][12][13]
Mechanism of Action
iCARM1 was discovered through virtual screening and has been shown to bind to the substrate-binding pocket of CARM1.[9][11] Its inhibitory action is primarily directed at the enzymatic activity of CARM1.[9][14] However, by occupying the substrate-binding site, it may also allosterically modulate CARM1's conformation and its ability to engage in certain protein-protein interactions, thereby potentially affecting its non-catalytic functions. Further research is needed to fully elucidate the impact of iCARM1 on the scaffolding roles of CARM1.
Quantitative Data for this compound (iCARM1)
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| IC50 | 12.3 µM | In vitro methylation assay (peptide substrate) | [9][10][14][15][16] |
| Kd | 0.67 µM (678.5 nM) | Surface Plasmon Resonance (SPR) | [11][14][15][17] |
Experimental Protocols
Investigating the non-catalytic functions of CARM1 and the effects of inhibitors like this compound requires specific experimental approaches.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol is used to determine if two proteins interact within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-CARM1)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1x SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for Western blotting (against bait and putative interacting "prey" proteins)
Procedure:
-
Cell Lysis: Lyse cultured cells expressing the proteins of interest.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins.
Assays with Enzyme-Dead CARM1 Mutants
To specifically study non-catalytic functions, it is essential to use a CARM1 mutant that lacks methyltransferase activity but retains its structural integrity. A common enzyme-dead mutant is generated by a point mutation in the catalytic domain (e.g., E267Q).
Procedure:
-
Construct Generation: Create expression vectors for both wild-type (WT) CARM1 and an enzyme-dead (ED) CARM1 mutant.
-
Cell Transfection: Transfect cells with either the WT or ED CARM1 construct.
-
Functional Assays: Perform functional assays, such as reporter gene assays or co-immunoprecipitation, to compare the activity of WT and ED CARM1. Any function retained by the ED mutant can be attributed to a non-catalytic mechanism.
In Vitro Methylation Assay for this compound (iCARM1) Characterization
This assay is used to determine the IC50 of an inhibitor.[9][14]
Materials:
-
Recombinant purified CARM1 protein
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (iCARM1) at various concentrations
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, CARM1 protein, peptide substrate, and varying concentrations of iCARM1.
-
Initiate Reaction: Add ³H-SAM to initiate the methylation reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Stop Reaction: Stop the reaction by adding a quenching buffer.
-
Measure Methylation: Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a drug binds to its target protein in a cellular environment.[11][14][17]
Materials:
-
Cultured cells
-
This compound (iCARM1)
-
PBS
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or iCARM1.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates target engagement.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The non-catalytic functions of CARM1 are emerging as critical aspects of its biology, with profound implications for our understanding of gene regulation and cellular signaling. Its role as a molecular scaffold adds a new layer of complexity to its function and presents novel opportunities for therapeutic intervention. The development of inhibitors like this compound (iCARM1) provides valuable tools to dissect the enzymatic contributions of CARM1. Future research should focus on developing probes and inhibitors that can specifically modulate CARM1's non-catalytic scaffolding functions. Such advancements will be instrumental in developing more targeted and effective therapies for diseases where CARM1 is dysregulated, including various cancers. A deeper understanding of the interplay between CARM1's enzymatic and non-enzymatic roles will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53: The Multifaceted Roles of Covalent Modifications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The arginine methyltransferase CARM1 regulates the coupling of transcription and mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-6 (iCARM1): A Technical Guide on its Effects on Histone and Non-Histone Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is integral to a multitude of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[1][2] This technical guide provides an in-depth analysis of CARM1-IN-6, also known as iCARM1, a selective inhibitor of CARM1. We will explore its impact on both histone and non-histone substrates, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in their study of CARM1 modulation.
Introduction to CARM1 and the Inhibitor this compound (iCARM1)
CARM1 is a type I protein arginine methyltransferase that plays a pivotal role in gene expression by methylating a variety of proteins.[3] Its histone substrates primarily include histone H3 at arginines 17 and 26 (H3R17 and H3R26), modifications associated with transcriptional activation.[3][4] Beyond histones, CARM1 targets a wide array of non-histone proteins, such as the transcriptional coactivators p300/CBP and SRC-3, the chromatin remodeler BAF155, and RNA-binding proteins like PABP1, thereby influencing a diverse range of cellular functions.[2][5][6]
This compound (iCARM1) has been identified as a potent and selective inhibitor of CARM1.[2][7] Discovered through virtual screening, iCARM1 has demonstrated greater efficacy in inhibiting CARM1's enzymatic activity and suppressing breast cancer cell growth compared to other known inhibitors like EZM2302 and TP-064.[2] This guide will delve into the specific effects of iCARM1 on CARM1's methyltransferase activity towards its key substrates.
Quantitative Data on the Effects of this compound (iCARM1)
The inhibitory activity of this compound (iCARM1) has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from studies on this inhibitor.
| Parameter | Value | Substrate | Assay Type | Reference |
| IC50 | 12.3 µM | Synthetic peptide with H3R17 | In vitro methylation assay | [2][7] |
| Kd | 6.785 x 10⁻⁷ M | Recombinant CARM1 protein | Surface Plasmon Resonance (SPR) | [2] |
Table 1: Biochemical Inhibition Data for this compound (iCARM1)
| Cell Line | Assay | Effect | Concentration | Reference |
| MCF7 | Gene Expression (RNA-seq) | Downregulation of 388 estrogen-induced genes | 5 µM | [2] |
| MCF7 | Gene Expression (RNA-seq) | Upregulation of 158 Type I IFN and ISGs | 5 µM | [2] |
| MCF7 | Immunoblotting | Inhibition of CARM1-mediated histone methylation | 0.01-20 µM | [2] |
Table 2: Cellular Effects of this compound (iCARM1)
Effects on Histone and Non-Histone Substrates
Histone Substrates
CARM1 is well-established as a methyltransferase for histone H3 at positions R17 and R26, marks that are generally associated with active transcription.[3][4] Treatment of breast cancer cells with iCARM1 has been shown to inhibit global histone H3 methylation in a dose-dependent manner, as evidenced by immunoblotting.[2] This suggests that iCARM1 effectively blocks the catalytic activity of CARM1 towards its core histone substrates within a cellular context.
Non-Histone Substrates
The functional repertoire of CARM1 extends to a multitude of non-histone proteins involved in critical cellular processes.[5][6] Key non-histone substrates include:
-
BAF155: A core subunit of the SWI/SNF chromatin-remodeling complex. CARM1-mediated methylation of BAF155 is implicated in promoting cancer cell migration and metastasis.[2]
-
p300/CBP: Histone acetyltransferases that act as transcriptional coactivators.[6]
-
PABP1 (Poly(A)-binding protein 1): Involved in mRNA stability and translation.[6]
-
MED12: A subunit of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[2]
iCARM1's inhibitory action extends to these non-histone substrates. For instance, studies have shown that similar to CARM1 knockdown, iCARM1 treatment leads to a significant downregulation of estrogen/ERα-target genes in breast cancer cells.[2] This indicates that iCARM1 disrupts the co-activating function of CARM1 in transcriptional regulation, which is often mediated through the methylation of non-histone coactivators and chromatin remodelers.
Furthermore, iCARM1 has been observed to activate the transcription of type I interferon (IFN) and IFN-induced genes (ISGs).[2] This suggests that CARM1 may play a role in suppressing anti-tumor immune responses, and its inhibition by iCARM1 can reverse this effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound (iCARM1).
In Vitro Methylation Assay
This assay is used to directly measure the enzymatic activity of CARM1 and the inhibitory effect of compounds like iCARM1.
Protocol:
-
Reaction Setup: Combine purified recombinant CARM1 protein with a synthetic peptide substrate (e.g., a peptide containing the H3R17 sequence) in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of iCARM1 (e.g., 0.01, 0.1, 1, 10, and 20 µM) or a vehicle control (DMSO) to the reaction mixtures.
-
Initiation of Reaction: Start the methylation reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by immunoblotting using an antibody specific for the methylated substrate (e.g., anti-H3R17me2a). The signal intensity is quantified to determine the extent of inhibition and calculate the IC50 value.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to its target protein within cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., HEK293T overexpressing Flag-tagged CARM1) with iCARM1 (e.g., 20 µM) or DMSO for a defined period.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analysis: Analyze the amount of soluble CARM1 protein at each temperature point by Western blotting using a CARM1-specific antibody.[2] A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
RNA-Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq is used to assess the global impact of CARM1 inhibition on gene transcription.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat with iCARM1 (e.g., 5 µM) or a control for a specified duration. In studies involving hormonal regulation, cells may be stripped of hormones and then stimulated with estrogen in the presence or absence of the inhibitor.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, transcript quantification, and statistical analysis.[2]
Visualizations
Signaling Pathways and Logical Relationships
dot
Caption: CARM1 signaling and inhibition by iCARM1.
Experimental Workflows
dot
Caption: In Vitro Methylation Assay Workflow.
dot
Caption: RNA-Sequencing Experimental Workflow.
Conclusion
This compound (iCARM1) is a valuable tool for probing the multifaceted roles of CARM1 in cellular physiology and disease. Its ability to potently and selectively inhibit CARM1's methyltransferase activity towards both histone and a wide range of non-histone substrates makes it a powerful agent for dissecting CARM1-dependent signaling pathways. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CARM1. Future studies will likely continue to uncover the intricate mechanisms by which CARM1 and its inhibitors modulate gene expression, chromatin architecture, and cellular fate, paving the way for novel therapeutic strategies in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Role of CARM1 in transcriptional regulation
An In-depth Technical Guide on the Role of CARM1 in Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that regulates gene expression through the methylation of arginine residues on both histone and non-histone proteins. As a Type I PRMT, it catalyzes asymmetric dimethylation, primarily targeting Histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks strongly associated with transcriptionally active chromatin.[1][2][3] Beyond histones, CARM1 methylates a plethora of substrates, including transcriptional coactivators like p300/CBP and components of chromatin remodeling complexes, thereby influencing a wide array of cellular processes.[4][5][6][7] Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a prominent target for therapeutic intervention.[8][9][10] This guide provides a comprehensive overview of CARM1's mechanisms in transcriptional control, summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows.
Core Mechanisms of Transcriptional Regulation by CARM1
CARM1 functions as a versatile transcriptional coactivator, recruited to gene promoters by a variety of transcription factors, including nuclear hormone receptors (e.g., Estrogen Receptor α), NF-κB, p53, and STAT5.[6][10][11][12] Its regulatory function is executed through several key mechanisms:
-
Histone Methylation: CARM1's best-characterized function is the asymmetric dimethylation of H3R17 and H3R26.[3] These epigenetic marks serve to relax chromatin structure, creating a permissive environment for the transcriptional machinery to access DNA.[13] The methylation of H3R17, in particular, can facilitate the recruitment of other coactivator complexes.[3][13]
-
Non-Histone Substrate Methylation: CARM1 methylates a wide range of non-histone proteins to fine-tune their function. Key targets include:
-
p300/CBP: Methylation of the p300/CBP histone acetyltransferases (HATs) by CARM1 can modulate their activity and interactions with other proteins, creating a synergistic effect on transcriptional activation.[6][7][11] In some contexts, methylation can also block interactions, acting as a transcriptional switch.[14]
-
p160 Steroid Receptor Coactivators (SRCs): CARM1 methylates members of the p160 family (e.g., SRC-2/GRIP1, SRC-3), which enhances their coactivator function in nuclear receptor signaling.[6][7]
-
Chromatin Remodelers: CARM1 directly methylates core subunits of chromatin remodeling complexes. For example, it methylates BAF155, a component of the SWI/SNF complex, which can redirect the complex to specific genomic regions, such as c-Myc pathway genes, to promote tumor progression.[5][15] It also interacts with and hypermethylates the NuRD complex.[16][17]
-
-
Coupling Transcription and mRNA Processing: CARM1 has been shown to methylate splicing factors, such as CA150 and SAP49.[4][18] This activity links transcriptional activation with pre-mRNA splicing, and CARM1 has been shown to promote exon skipping in an enzyme-dependent manner.[18][19]
CARM1 in Key Signaling Pathways
CARM1 is a critical node in several signaling pathways central to cellular homeostasis and disease.
NF-κB Signaling Pathway
Nuclear factor kappaB (NF-κB) is a master regulator of genes involved in inflammation and cell survival. CARM1 acts as a novel transcriptional coactivator for NF-κB. Upon stimulation by signals like TNFα, CARM1 is recruited to NF-κB target gene promoters where it forms a complex with the p65 subunit of NF-κB and p300.[11] CARM1 enhances NF-κB recruitment to its DNA binding sites and methylates H3R17, synergizing with p300's acetyltransferase activity to robustly activate a subset of NF-κB target genes.[11] The enzymatic activities of both CARM1 and p300 are required for this full cooperative effect.[11]
DNA Damage Response (DDR)
In response to genotoxic stress, CARM1 plays a crucial role in the p53-mediated DNA damage response. Following DNA damage, the ATM kinase is activated, which in turn promotes the activity of tumor suppressors like p53 and BRCA1.[20] CARM1 is recruited to p53 target genes, where it methylates both histone H3 and the coactivator p300. This action is essential for the formation of a coactivator complex involving BRCA1, leading to the expression of cell cycle arrest genes like p21 and Gadd45.[20] Interestingly, CARM1, p300, and BRCA1 are required for the cell cycle arrest branch of the DDR but not for the apoptosis branch (e.g., expression of Bax or PUMA), positioning CARM1 as a key decision point between cell survival/repair and apoptosis.[20]
Quantitative Data Summary
Quantitative analysis is essential for evaluating the efficacy of CARM1-targeted therapies and understanding its biochemical properties.
Table 1: Inhibitory Activity of Small Molecules against CARM1
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various small-molecule inhibitors against CARM1's methyltransferase activity.
| Inhibitor Compound | Assay Type | Substrate | IC₅₀ Value | Reference |
| iCARM1 | In vitro methylation | Synthetic H3 peptide | 12.3 µM | [8] |
| EZM2302 | In vitro methylation | Synthetic H3 peptide | > 25 µM | [8] |
| TP-064 | In vitro methylation | Synthetic H3 peptide | > 25 µM | [8] |
| Compound 9 | Biochemical assay | Histone H3 | 94 ± 23 nM | [10] |
| Compound 14 | Biochemical assay | Histone H3 | 50 ± 14 nM | [10] |
| Compound 15 | Biochemical assay | Histone H3 | 67 ± 9 nM | [10] |
Table 2: Binding Affinity and Degradation Efficiency
This table includes dissociation constants (Kd) for inhibitor binding and degradation constants (DC₅₀) for PROTACs.
| Compound | Interaction Type | Target | Kd / DC₅₀ Value | Reference |
| iCARM1 | Binding (SPR) | CARM1 Protein | 6.785 x 10⁻⁷ M | [8] |
| PROTAC 3b | Degradation (PROTAC) | CARM1 Protein | DC₅₀ = 8 nM | [21] |
Table 3: CARM1-Dependent Gene Expression Changes
This table provides examples of quantitative changes in the expression of CARM1 target genes upon its depletion in mouse embryonic lung tissue.
| Gene Symbol | Gene Name | Function | Expression Change (Carm1Δ/Δ vs. WT) | Reference |
| Aqp5 | Aquaporin 5 | Water channel, AT1 cell marker | ~80% decrease | [22] |
| T1a | Podoplanin | AT1 cell marker | ~75% decrease | [22] |
| Hopx | HOP homeobox | AT1 cell marker | ~80% decrease | [22] |
| E2f1 | E2F transcription factor 1 | Cell cycle progression | Reduced expression | [22] |
| Ccne1 | Cyclin E1 | Cell cycle progression | Reduced expression | [22] |
Experimental Protocols
Detailed methodologies are crucial for studying CARM1's function. Below are protocols for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of CARM1 or to map the locations of CARM1-mediated histone modifications (e.g., H3R17me2a).
Objective: To map the genomic loci occupied by CARM1.
Materials:
-
Cells of interest (e.g., 1x10⁷ HeLa cells)
-
Formaldehyde (B43269) (37%)
-
Ice-cold PBS
-
Lysis Buffers (e.g., RIPA-150)
-
Protease Inhibitor Cocktail
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade anti-CARM1 antibody
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl)
-
Elution Buffer (SDS, sodium bicarbonate)
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.[1][23]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells to release nuclei.
-
Chromatin Shearing: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin into fragments of 200-600 bp.
-
Immunoprecipitation (IP): Pre-clear chromatin with Protein A/G beads. Incubate the cleared chromatin with a ChIP-grade anti-CARM1 antibody overnight at 4°C.[1]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the IP reaction and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[1]
-
Washing: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[1]
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify CARM1 binding sites.
In Vitro Methyltransferase Assay
This assay measures the enzymatic activity of purified CARM1 on a specific substrate, often used for inhibitor screening.
Objective: To quantify the methyltransferase activity of CARM1 and assess the potency of inhibitors.
Materials:
-
Purified recombinant CARM1 enzyme
-
Substrate (e.g., purified Histone H3, or a synthetic peptide like H3 21-44)[8][24]
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radioactive assays or S-adenosyl-L-methionine (SAM) for non-radioactive assays.[25]
-
Methyltransferase reaction buffer (e.g., 25 mM Tris-HCl, 25 mM NaCl)[25]
-
CARM1 inhibitor compounds for testing
-
Method for detection:
Protocol (Radioactive Filter Paper Method):
-
Reaction Setup: In a microtiter plate, prepare reaction mixtures containing methyltransferase buffer, the substrate (e.g., 5 µg Histone H3), and varying concentrations of the test inhibitor.
-
Enzyme Addition: Add purified CARM1 enzyme to each well to start the reaction.
-
Initiation: Add ³H-SAM to initiate the methyl transfer. Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).[25]
-
Stopping the Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper. Immediately immerse the filter paper in a wash buffer (e.g., 10 mM sodium phosphate) to stop the reaction and wash away unincorporated ³H-SAM.
-
Washing: Wash the filter paper several times to remove all free radiolabel.
-
Detection: Dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value.
CARM1 in Drug Development
The overexpression of CARM1 in a variety of cancers, including breast, prostate, and lung cancer, and its correlation with poor prognosis have established it as a compelling therapeutic target.[3][8][10] Its enzymatic activity is essential for its cellular functions, indicating that small molecule inhibitors can effectively incapacitate its oncogenic roles.[29]
-
Small Molecule Inhibitors: Several potent and selective small-molecule inhibitors have been developed, such as TP-064 and EZM2302.[8][30] These compounds have been instrumental as chemical probes to dissect CARM1's functions and have shown efficacy in suppressing cancer cell growth in preclinical models.[8][9] However, these inhibitors can have distinct pharmacological profiles, with some affecting nuclear histone methylation more profoundly than others, highlighting the need for context-specific inhibitor selection.[30]
-
PROTAC Degraders: To overcome the limitations of inhibitors, Proteolysis Targeting Chimeras (PROTACs) for CARM1 have been developed. These molecules link a CARM1-binding ligand to an E3 ligase ligand, targeting the CARM1 protein for proteasomal degradation.[21] CARM1 PROTACs have demonstrated potent and highly selective degradation of CARM1 at nanomolar concentrations, leading to the downregulation of substrate methylation and inhibition of cancer cell migration.[21]
Conclusion
CARM1 is a master regulator of transcription with a complex and multifaceted role in gene expression. Through the precise methylation of histone and non-histone substrates, it integrates signals from diverse pathways to control fundamental cellular processes such as proliferation, differentiation, and the response to stress. Its critical role in oncogenesis has positioned it as a high-value target for cancer therapy. The continued development of sophisticated tools like selective inhibitors and degraders will not only advance our understanding of CARM1's biological functions but also pave the way for novel therapeutic strategies targeting arginine methylation in human disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcription Regulation by Methyltransferase of CARM1 [m.antpedia.com]
- 15. CARM1 and BAF155: an example of how chromatin remodeling factors can be relocalized and contribute to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CARM1 hypermethylates the NuRD chromatin remodeling complex to promote cell cycle gene expression and breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The arginine methyltransferase CARM1 regulates the coupling of transcription and mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Enzymatic activity is required for the in vivo functions of CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CARM1-IN-6 In Vitro Methyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[1] This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2] CARM1-IN-6 (also referred to as iCARM1) is a small molecule inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 12.3 μM.[3][4] These application notes provide a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of this compound.
Principle of the Assay
The in vitro CARM1 methyltransferase assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a methyl group from the cofactor SAM to a suitable substrate, such as a histone H3-derived peptide. The inhibition of this activity by this compound is determined by measuring the decrease in the formation of the methylated product or the co-product, S-adenosyl-L-homocysteine (SAH). This protocol utilizes a bioluminescent assay that quantifies the amount of SAH produced, which is directly proportional to the methyltransferase activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound (iCARM1) | [3][4] |
| Target | CARM1 (PRMT4) | [3] |
| IC50 | 12.3 µM | [3] |
| Substrate | Histone H3 Peptide | [2] |
| Cofactor | S-adenosyl-L-methionine (SAM) | [1] |
Experimental Workflow
References
Application Notes: Characterization of CARM1-IN-6, a Potent and Selective CARM1 Inhibitor, in Cell-Based Assays
For Research Use Only.
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for regulating various cellular processes, including transcriptional activation, RNA processing, DNA damage response, and cell cycle control.[3][4][5] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.[5][6] CARM1-IN-6 is a potent and selective small molecule inhibitor of CARM1. These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on CARM1 activity, target engagement, and cellular phenotypes.
Data Presentation
The following tables summarize the quantitative data for representative potent and selective CARM1 inhibitors, which are expected to have activities comparable to this compound, in various cell-based assays.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | In Vitro IC50 (CARM1) | Assay Type | Reference |
| TP-064 | < 10 nM | Substrate Methylation | [2] |
| EZM2302 | 6 nM | Substrate Methylation | [2] |
| iCARM1 | 12.3 µM | Peptide Substrate Methylation | [2] |
Table 2: Anti-Proliferative Activity of a Representative CARM1 Inhibitor (iCARM1) in Breast Cancer Cell Lines
| Cell Line | EC50 (µM) | Assay Duration |
| MCF7 | 5.8 | 7 days |
| T47D | 6.1 | 7 days |
| BT474 | 7.2 | 7 days |
Data for iCARM1 is presented as a representative potent CARM1 inhibitor. Similar evaluations are recommended for this compound.
Mandatory Visualizations
Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of CARM1 activity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Western Blot Analysis of CARM1 Substrate Methylation
This protocol allows for the assessment of this compound's inhibitory effect on the methylation of a known CARM1 substrate, such as histone H3 at arginine 17 (H3R17me2a) or Poly(A)-Binding Protein 1 (PABP1).
Materials:
-
Cells of interest (e.g., MCF7 breast cancer cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-H3R17me2a, anti-total Histone H3, anti-methylated PABP1, anti-total PABP1, anti-CARM1, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24-72 hours.[2]
-
Protein Lysate Preparation: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates. Crucially, to avoid CARM1 aggregation, do not boil the samples. Instead, heat them at 70°C for 10 minutes. [7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the methylated substrate signal to the total substrate signal and the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to CARM1 in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[2]
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Thermal cycler or heating block
-
Centrifuge
-
Western blot supplies (as in Protocol 1)
-
Primary antibody against total CARM1
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[2]
-
Heat Challenge: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CARM1 at each temperature point by Western blotting using a CARM1-specific antibody. A positive result is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization solution (e.g., DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the diluted compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[8]
-
Assay Procedure (MTT): Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Assay Procedure (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the EC50 value of this compound.
References
- 1. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CARM1-IN-6 in Western Blot Analysis of Substrate Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Dysregulation of CARM1 activity is implicated in several diseases, particularly cancer, making it a significant therapeutic target.[1][4] CARM1-IN-6 is a small molecule inhibitor designed to selectively target CARM1, enabling the study of its function and the development of potential therapeutics.
Western blotting is a fundamental technique to assess the efficacy of CARM1 inhibitors by measuring the methylation status of its downstream substrates.[1] This document provides detailed protocols for utilizing this compound to analyze substrate methylation by Western blot, along with important considerations for experimental design and data interpretation. A key challenge in CARM1 Western blotting is its tendency to form SDS-resistant aggregates upon heating, which can lead to inaccurate quantification.[1][2][5] The protocols herein include specific steps to mitigate this issue.
CARM1 Signaling Pathway and Inhibition
CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), a mark for transcriptional activation.[1][6] It also methylates a variety of non-histone proteins, thereby modulating their functions.[1][7] Key signaling pathways influenced by CARM1 include the p53 pathway, nuclear receptor signaling, and the NF-κB pathway.[8] Inhibition of CARM1 with compounds like this compound is expected to decrease the methylation of its substrates, thereby affecting these signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CARM1-IN-6 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to the regulation of numerous cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1] Dysregulation of CARM1 activity has been implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[1][2][3] Small molecule inhibitors of CARM1, such as CARM1-IN-6, are valuable tools for dissecting the specific functions of CARM1 in cellular pathways and for exploring its therapeutic potential.
These application notes provide a detailed protocol for performing immunoprecipitation (IP) experiments using cell lysates treated with the CARM1 inhibitor, this compound. This protocol is designed to enable the investigation of CARM1-mediated protein-protein interactions and the methylation status of its substrates.
Key Signaling Pathways Involving CARM1
CARM1 is a multifaceted protein involved in several critical signaling pathways:
-
Transcriptional Coactivation: CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks generally associated with transcriptional activation.[1][4] Beyond histones, CARM1 methylates a variety of non-histone proteins, thereby modulating their function. Notable substrates include the p160 family of steroid receptor coactivators, the histone acetyltransferases p300/CBP, and RNA-binding proteins.[1][4][5]
-
DNA Damage Response and p53 Signaling: CARM1 plays a role in the DNA damage response by methylating various components of the signaling cascade.[6] It can interact with and methylate p53, influencing the expression of its target genes and promoting cell cycle arrest to facilitate DNA repair.[2][6]
-
Wnt/β-catenin Signaling: CARM1 can function as a coactivator for β-catenin, a key component of the Wnt signaling pathway. This interaction enhances the transcriptional activity of β-catenin/LEF/TCF complexes, promoting the expression of Wnt target genes, which are often implicated in cancer development.[7]
-
TGF-β/Smad Signaling: CARM1 can activate the TGF-β/Smad signaling pathway by regulating the arginine methylation of Smad7, a key regulatory protein in this pathway.[8]
Below is a diagram illustrating the central role of CARM1 in various signaling pathways.
Quantitative Data on CARM1 Inhibitors
The following tables summarize quantitative data from experiments using potent CARM1 inhibitors, demonstrating their effect on substrate methylation and protein-protein interactions.
| Inhibitor | In Vitro IC50 (CARM1) | Cellular Assay Type | Cellular Effect |
| CARM1-IN-3 dihydrochloride | 70 nM | Not specified | Potent and selective inhibitor |
| EZM2302 | 6 nM | Substrate Methylation (PABP1, SmB) | Inhibition of non-histone substrate methylation, minimal effect on histone H3 methylation |
| TP-064 | < 10 nM | Substrate Methylation (BAF155, MED12) | Inhibition of both histone (H3R17, H3R26) and non-histone substrate methylation |
| iCARM1 | 12.3 µM (peptide substrate) | Cellular Thermal Shift Assay (CETSA), Substrate Methylation | Binds to CARM1 in cells and inhibits its enzymatic activity |
Experimental Protocols
Protocol 1: Immunoprecipitation of a CARM1-Interacting Protein
This protocol is designed to determine the effect of this compound on the interaction between CARM1 and a known or putative binding partner.
Materials:
-
Cells expressing the proteins of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blot detection (anti-CARM1 and antibody against the immunoprecipitated protein)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with a dose-range of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with the antibody against the protein of interest for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for downstream analysis.
-
-
Downstream Analysis: Analyze the eluted proteins by Western blotting using antibodies against CARM1 and the protein of interest.
Expected Outcome:
Treatment with this compound may either enhance or diminish the interaction between CARM1 and its binding partner, which will be reflected in the amount of co-immunoprecipitated CARM1 detected by Western blot.
Protocol 2: Immunoprecipitation to Assess Substrate Methylation
This protocol is specifically designed to determine the effect of this compound on the methylation status of a known or putative CARM1 substrate.
Procedure:
The procedure is largely the same as Protocol 1, with the following key modifications:
-
Immunoprecipitation: Immunoprecipitate the protein of interest (the potential CARM1 substrate) from lysates of cells treated with this compound or vehicle control.
-
Western Blot Analysis: After elution, perform Western blotting and probe the membrane with:
-
An antibody that recognizes the total level of the immunoprecipitated protein (to ensure equal immunoprecipitation).
-
An antibody that specifically recognizes the asymmetrically dimethylated form of the protein or a pan-specific antibody for asymmetric dimethylarginine (aDMA) to assess changes in its methylation status.
-
Expected Outcome:
Treatment with this compound is expected to reduce the signal for the methylated form of the CARM1 substrate in the immunoprecipitated sample compared to the vehicle-treated control, while the total amount of the immunoprecipitated protein should remain unchanged.[1]
Below is a diagram illustrating the general workflow for immunoprecipitation.
Conclusion
This compound is a powerful tool for elucidating the diverse roles of CARM1 in cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to design and execute immunoprecipitation experiments to investigate the impact of CARM1 inhibition on protein-protein interactions and substrate methylation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using CARM1-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CARM1-IN-6 (also referred to as iCARM1), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The protocols are based on preclinical studies in breast cancer models and are intended to guide the design and execution of similar in vivo experiments.
CARM1 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] Its dysregulation has been implicated in several cancers, making it a promising therapeutic target.[1][3] this compound has demonstrated significant anti-tumor activity in vivo by inhibiting CARM1's methyltransferase function, which in turn suppresses oncogenic gene expression and activates anti-tumor immune responses.[1][4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies using this compound in various mouse models of breast cancer.
Table 1: this compound Efficacy in ERα-Positive Breast Cancer Xenograft Model
| Parameter | Details |
| Cell Line | MCF7 |
| Animal Model | Female BALB/C nude mice |
| Treatment | This compound |
| Control | Normal Saline |
| Doses | 25 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Every other day |
| Primary Outcome | Significant inhibition of tumor growth (size and weight) compared to control.[1] |
| Safety Profile | No significant changes in body weight or organ morphology (heart, liver, spleen, lungs, kidneys).[1] |
| Mechanism of Action | Downregulation of estrogen/ERα-target genes (e.g., CCND1, c-Myc, TFF1) and upregulation of Type I IFN and ISGs (e.g., ISG15, CCL5, IFIT1).[1] |
Table 2: this compound Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Details |
| Cell Line | MDA-MB-231 |
| Animal Model | Female BALB/C nude mice |
| Treatment | This compound |
| Control | Normal Saline |
| Doses | 25 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Daily |
| Primary Outcome | Remarkable inhibition of tumor growth (size and weight) compared to control.[1] |
| Safety Profile | No significant impact on body weight or organ morphology.[1] |
Table 3: this compound Efficacy in a Syngeneic Allograft Mouse Model
| Parameter | Details |
| Cell Line | 4T-1 (murine mammary carcinoma) |
| Animal Model | Female BALB/C wild-type mice |
| Treatment | This compound |
| Control | Normal Saline |
| Doses | 25 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Daily |
| Primary Outcome | Effective inhibition of tumor size and weight.[1] |
| Safety Profile | No significant changes in body weight or organ morphology.[1] |
Signaling Pathways and Experimental Workflow
CARM1 Signaling in Breast Cancer
CARM1 promotes breast cancer progression through multiple mechanisms. It methylates histone H3 to activate the transcription of oncogenic genes targeted by the estrogen receptor-alpha (ERα).[1] Additionally, CARM1 can methylate non-histone proteins like BAF155, a component of the SWI/SNF chromatin remodeling complex, to promote cell migration and metastasis.[1]
Caption: CARM1-mediated signaling pathways in breast cancer.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for this compound in vivo xenograft studies.
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model
This protocol is adapted from studies using MCF7 and MDA-MB-231 cell lines.[1]
Materials:
-
This compound
-
Vehicle (e.g., normal saline, or a formulation of DMSO, Tween 80, and saline)
-
MCF7 or MDA-MB-231 cells
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Female BALB/c nude mice (4-6 weeks old)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells under standard conditions.
-
On the day of injection, harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 107 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound at 25 mg/kg and 50 mg/kg in the desired vehicle.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Dosing schedule:
-
The control group receives an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for RNA/protein analysis (e.g., RT-qPCR to assess target gene expression) or fixed in formalin for histological examination.
-
Collect major organs (heart, liver, spleen, lungs, kidneys) for histological analysis to assess any potential toxicity.[1]
-
Protocol 2: Syngeneic Allograft Model
This protocol is for use with murine cancer cell lines in immunocompetent mice, such as the 4T-1 model.[1][5]
Materials:
-
This compound
-
Vehicle
-
4T-1 murine mammary carcinoma cells
-
PBS
-
Female BALB/c mice (4-6 weeks old)
-
Standard supplies as listed in Protocol 1.
Procedure:
-
Cell Preparation and Implantation:
-
Treatment and Monitoring:
-
Endpoint and Analysis:
-
Follow the tissue collection and analysis procedures as outlined in Protocol 1.
-
In this immunocompetent model, analysis can be expanded to include characterization of the tumor immune infiltrate (e.g., by flow cytometry or immunohistochemistry) to investigate the immunomodulatory effects of this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of CARM1 Inhibitors in Immunology Research: A Detailed Guide
Disclaimer: As of this writing, specific research data and protocols for "CARM1-IN-6" are not extensively available in the public domain. Therefore, this document provides detailed application notes and protocols based on the well-characterized and structurally similar CARM1 inhibitors, such as TP-064 and EZM2302. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental settings.
Application Notes
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is an enzyme that plays a pivotal role in transcriptional regulation by methylating histone and non-histone proteins.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2][3] In the field of immunology, particularly in immuno-oncology, inhibitors of CARM1 are emerging as powerful tools to enhance anti-tumor immunity through a dual mechanism of action, affecting both immune cells and cancer cells.[4][5]
Mechanism of Action in an Immunological Context
CARM1 inhibitors exert a multi-faceted effect on the anti-tumor immune response:
-
Enhancement of T-cell Function: Inhibition of CARM1 in CD8+ T-cells boosts their anti-tumor activity. This is characterized by increased production of effector cytokines such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-2 (IL-2), as well as the cytotoxic molecule Granzyme B.[5] Furthermore, CARM1 inhibition helps preserve a memory-like T-cell phenotype and reduces the expression of exhaustion markers like PD-1 and Tim-3, leading to a more sustained and effective anti-tumor response.[5]
-
Sensitization of Tumor Cells to Immune Attack: In tumor cells, CARM1 inhibition can trigger a potent Type I Interferon (IFN) response.[4][5] This occurs through the activation of the cGAS-STING pathway, an innate immune sensing pathway that detects cytosolic DNA.[5] The induction of a Type I IFN signature in the tumor microenvironment enhances the recruitment and activation of various immune cells, including dendritic cells and natural killer (NK) cells, rendering the tumor more susceptible to immune-mediated clearance.[4][5]
-
Modulation of NF-κB Signaling: CARM1 acts as a transcriptional coactivator for NF-κB, a key regulator of inflammatory and immune responses.[6][7][8] By inhibiting CARM1, it is possible to modulate NF-κB-dependent gene expression, which can have significant implications for inflammatory diseases and cancer.
-
Influence on Macrophage Differentiation: Emerging evidence suggests that CARM1 activity can influence macrophage polarization.[9][10] Inhibition of CARM1 may bias the differentiation of myeloid progenitors towards a macrophage lineage, a process that could be harnessed to modulate the immune landscape within tissues.[9]
Key Research Applications in Immunology
-
Cancer Immunotherapy: The dual action of CARM1 inhibitors on T-cells and tumor cells makes them promising candidates for cancer immunotherapy, especially for tumors resistant to checkpoint blockade.[4][5] They can be investigated as monotherapies or in combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to enhance their efficacy.[11]
-
Adoptive Cell Therapy: Pre-treatment of T-cells with CARM1 inhibitors prior to adoptive transfer could enhance their persistence and anti-tumor efficacy in vivo.
-
Inflammatory and Autoimmune Diseases: Given the role of CARM1 in NF-κB signaling, its inhibitors could be explored for the treatment of chronic inflammatory and autoimmune disorders.
-
Vaccine Adjuvants: By stimulating a Type I IFN response, CARM1 inhibitors have the potential to be used as adjuvants to boost the efficacy of therapeutic vaccines.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of representative CARM1 inhibitors, TP-064 and EZM2302. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of TP-064
| Target/Substrate | Assay Type | IC50 Value |
| PRMT4 (enzymatic) | Biochemical Assay | < 10 nM |
| MED12 methylation | Cellular Assay | 43 ± 10 nM |
| BAF155 methylation | Cellular Assay | 340 ± 30 nM |
Data sourced from BenchChem Application Notes.[1]
Table 2: Anti-proliferative Activity of EZM2302 in Hematopoietic Cancer Cell Lines
| Cell Line Type | IC50 Range (after 14 days) |
| Multiple Myeloma (MM) | < 100 nM |
| Other Hematopoietic Cancers | 0.015 to >10 µM |
Data sourced from Drew et al., 2017 and Moyer et al., 2017.[3][12]
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the immunological effects of a CARM1 inhibitor.
Protocol 1: In Vitro T-cell Activation and Cytokine Production Assay
Objective: To evaluate the effect of a CARM1 inhibitor on T-cell activation and effector function.
Materials:
-
Primary human or mouse CD8+ T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
CARM1 inhibitor (e.g., this compound) dissolved in DMSO
-
Complete T-cell culture medium
-
Flow cytometer
-
Fluorescently conjugated antibodies against T-cell activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFNγ, TNFα)
-
Brefeldin A or Monensin
-
ELISA kits for secreted cytokines
Procedure:
-
Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate the isolated T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of the CARM1 inhibitor (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.
-
Activate the T-cells by adding anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
For flow cytometry analysis of activation markers: After 24 hours, harvest the cells, wash with PBS, and stain with antibodies against surface markers like CD69 and CD25. Analyze by flow cytometry.
-
For intracellular cytokine staining: After 48-72 hours, restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells, fix, permeabilize, and stain for intracellular IFNγ and TNFα. Analyze by flow cytometry.
-
For analysis of secreted cytokines: After 48-72 hours, collect the culture supernatant and measure the concentration of secreted cytokines (IFNγ, TNFα, IL-2) using ELISA.
Protocol 2: Tumor Cell and T-cell Co-culture Cytotoxicity Assay
Objective: To assess the ability of a CARM1 inhibitor to enhance T-cell-mediated killing of tumor cells.
Materials:
-
Target tumor cell line (e.g., B16F10-OVA for OT-I T-cells, or a human cancer cell line)
-
Effector T-cells (e.g., antigen-specific T-cells or activated CD8+ T-cells)
-
CARM1 inhibitor
-
Cytotoxicity assay kit (e.g., based on LDH release or Calcein-AM staining)
-
96-well plate
Procedure:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, treat the tumor cells with a range of concentrations of the CARM1 inhibitor or vehicle control for 24-48 hours to induce sensitization.
-
Prepare the effector T-cells. These can be pre-treated with the CARM1 inhibitor as described in Protocol 1 to enhance their function.
-
After the pre-treatment period, wash the tumor cells to remove the compound.
-
Add the effector T-cells to the wells containing the tumor cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture the cells for 4-24 hours at 37°C.
-
Measure tumor cell lysis using a suitable cytotoxicity assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of CARM1 Target Engagement
Objective: To confirm that the CARM1 inhibitor is engaging its target in cells by assessing the methylation status of known CARM1 substrates.
Materials:
-
Cell line of interest (e.g., immune cells or tumor cells)
-
CARM1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against methylated substrates (e.g., asymmetric dimethylated BAF155, MED12) and total protein levels of these substrates.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and treat with different concentrations of the CARM1 inhibitor for 24-72 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein signal.
Visualizations
Signaling Pathways
Caption: Dual action of CARM1 inhibitors on T-cells and tumor cells.
Caption: CARM1 inhibition activates the cGAS-STING pathway in tumor cells.
Caption: CARM1 as a coactivator in the NF-κB signaling pathway.
Experimental Workflow
Caption: A representative experimental workflow for evaluating a CARM1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression. [sonar.ch]
- 9. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity — Laboratoire de Biologie et Modélisation de la Cellule [ens-lyon.fr]
- 11. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Metabolic Pathways Using CARM1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in the regulation of various cellular processes, including gene transcription, cell proliferation, and differentiation. Emerging evidence highlights the significance of CARM1 as a modulator of cellular metabolism, influencing pathways such as glycolysis, fatty acid metabolism, and glutamine metabolism.[2] Dysregulation of CARM1 activity has been implicated in numerous diseases, including cancer, making it an attractive therapeutic target.[2][3]
CARM1-IN-6, also known as iCARM1, is a potent and selective small molecule inhibitor of CARM1 with a reported IC50 of 12.3 μM.[4] This compound serves as a valuable chemical probe for elucidating the intricate roles of CARM1 in metabolic regulation. These application notes provide detailed protocols for utilizing this compound to investigate its effects on key metabolic pathways, enabling researchers to explore the therapeutic potential of targeting CARM1 in metabolic diseases and cancer.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound (iCARM1) | CARM1 | Biochemical Assay | 12.3 | [4] |
Table 2: Effects of CARM1 Inhibition or Knockout on Cellular Metabolism
| Metabolic Parameter | Cell Line/Model | Treatment/Modification | Observed Effect | Reference |
| Aerobic Glycolysis | Breast Cancer Cells | CARM1 Knockout | Decreased lactate (B86563) production, increased oxygen consumption rate (OCR) | [5] |
| Fatty Acid Metabolism | Ovarian Cancer Cells | CARM1 Knockout | Downregulation of ACC1, FASN, and SCD1 expression | [6] |
| Monounsaturated Fatty Acids | Ovarian Cancer Cells | CARM1 Knockout | Significantly decreased levels of palmitoleic (16:1) and oleic (18:1) acids | [6] |
| Saturated Fatty Acids | Ovarian Cancer Cells | CARM1 Knockout | Significantly decreased levels of stearic (18:0) and palmitic (16:0) acids | [6] |
| Glycolytic Flux | Osteoblasts/Osteoclasts | CARM1 Overexpression | Increased extracellular acidification rate (ECAR) | [7] |
| Oxidative Phosphorylation | Osteoblasts/Osteoclasts | CARM1 Knockout | Increased oxygen consumption rate (OCR) | [7] |
| Glucose Metabolism | Liver Cancer Cells | CARM1 Inhibition (with TP-064) | Downregulation of OGT protein expression | [8] |
Signaling Pathways and Experimental Workflows
CARM1's Role in Regulating Glycolysis and Oxidative Phosphorylation
Caption: CARM1 regulates the switch between glycolysis and oxidative phosphorylation.
CARM1's Influence on Fatty Acid Metabolism
Caption: CARM1 promotes fatty acid synthesis via coactivation of PPARγ.
Experimental Workflow for Assessing Metabolic Effects of this compound
Caption: Workflow for analyzing metabolic changes induced by this compound.
Experimental Protocols
Protocol 1: Determination of Cellular Glycolysis and Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
This compound (dissolved in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)
-
Cells of interest
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 6, 12, or 24 hours).
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add fresh Seahorse XF Assay Medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial or glycolysis stress test compounds.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the appropriate Seahorse XF assay protocol (e.g., Mito Stress Test or Glyco Stress Test).
-
-
Data Analysis:
-
After the run, normalize the OCR and ECAR data to cell number or protein concentration in each well.
-
Calculate key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and glycolytic capacity.
-
Compare the metabolic profiles of this compound-treated cells to vehicle-treated controls.
-
Protocol 2: Measurement of Cellular Glucose Uptake
Objective: To quantify the effect of this compound on the rate of glucose uptake by cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cells of interest cultured in multi-well plates
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 24-well plates and grow to ~80% confluency. Treat cells with desired concentrations of this compound or vehicle for the chosen time period.
-
Glucose Starvation: Wash cells twice with warm PBS and then incubate in glucose-free KRPH buffer for 1-2 hours.
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRPH buffer containing 2-Deoxy-D-[³H]glucose (e.g., 1 µCi/mL) or 2-NBDG.
-
For a negative control, add phloretin to a set of wells 10 minutes prior to adding the labeled glucose.
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well with lysis buffer.
-
Quantification:
-
For 2-Deoxy-D-[³H]glucose: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence of the lysate using a fluorescence plate reader (e.g., Ex/Em = 485/535 nm).
-
-
Data Analysis:
-
Determine the protein concentration of each lysate for normalization.
-
Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and compare the values between this compound-treated and control cells.
-
Protocol 3: Assessment of Fatty Acid Oxidation (FAO)
Objective: To determine the impact of this compound on the rate of fatty acid oxidation.
Materials:
-
This compound (dissolved in DMSO)
-
Cells of interest cultured in multi-well plates
-
[9,10-³H(N)]-Palmitic acid or [1-¹⁴C]-Palmitic acid complexed to BSA
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor, as a negative control)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle as described previously.
-
Pre-incubation: Wash cells with warm PBS and pre-incubate with assay medium containing L-carnitine for 30 minutes.
-
Initiation of FAO: Add the radiolabeled palmitate-BSA complex to the assay medium.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Measurement of ³H₂O or ¹⁴CO₂:
-
For [³H]-Palmitate: Collect the assay medium and separate the ³H₂O (product of FAO) from the [³H]-palmitate substrate using a charcoal precipitation method. Measure the radioactivity of the aqueous phase.
-
For [¹⁴C]-Palmitate: Trap the released ¹⁴CO₂ using a filter paper soaked in NaOH placed in the sealed well. After incubation, acidify the medium to release all dissolved ¹⁴CO₂. Measure the radioactivity on the filter paper.
-
-
Data Analysis:
-
Normalize the measured radioactivity to the protein content of the cells in each well.
-
Calculate the rate of fatty acid oxidation and compare the results from this compound-treated wells to the control wells.
-
These application notes and protocols provide a framework for researchers to utilize this compound as a tool to dissect the role of CARM1 in metabolic regulation. The provided information should be adapted and optimized for specific cell types and experimental conditions.
References
- 1. tabaslab.com [tabaslab.com]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKM2 methylation by CARM1 activates aerobic glycolysis to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fatty Acid Reprogramming Suppresses CARM1-expressing Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methylation of PPP1CA by CARM1 regulates glucose metabolism and affects osteogenic differentiation and osteoclastic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1-mediated OGT arginine methylation promotes non-small cell lung cancer glycolysis by stabilizing OGT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine CARM1-IN-6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to various cellular functions, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it a compelling therapeutic target.
CARM1-IN-6, also referred to as iCARM1, is a potent and selective inhibitor of CARM1 with a reported in vitro IC50 of 12.3 μM.[1] Validating the direct binding and target engagement of this compound within a cellular context is a crucial step in its development as a chemical probe or therapeutic agent. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for confirming such target engagement. The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. The binding of an inhibitor like this compound to CARM1 enhances its conformational stability, leading to an increased melting temperature (Tm). By subjecting cells to a temperature gradient and quantifying the amount of soluble CARM1 that remains, CETSA provides a direct measure of target engagement.[2]
These application notes provide a detailed protocol for utilizing CETSA to validate the target engagement of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a Cellular Thermal Shift Assay performed with this compound (iCARM1), demonstrating its engagement with the CARM1 protein in HEK293T cells.[3]
| Parameter | Value | Reference |
| Inhibitor | This compound (iCARM1) | |
| Cell Line | HEK293T | |
| Melting Temperature (Tm) - Vehicle (DMSO) | Approx. 48°C | |
| Melting Temperature (Tm) - this compound | Approx. 52°C | |
| Thermal Shift (ΔTm) | Approx. +4°C |
Experimental Protocols
This section provides a detailed methodology for performing a Cellular Thermal Shift Assay to determine the target engagement of this compound.
Protocol 1: CETSA for this compound Target Engagement
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, MCF7) to approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) under normal cell culture conditions.
2. Heat Challenge:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.[4]
3. Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble CARM1 in each sample by Western blotting using a CARM1-specific antibody.
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble CARM1 as a function of temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.
-
An increase in the Tm in the presence of this compound compared to the vehicle control indicates target engagement.[3]
Visualizations
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
CARM1 Signaling in Transcriptional Regulation
Caption: CARM1's role as a transcriptional coactivator.
CARM1 in DNA Damage Response
Caption: CARM1's role in the DNA damage response pathway.
References
CARM1-IN-6: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including transcriptional regulation, the DNA damage response, and cell cycle control. The dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, rendering it a compelling therapeutic target. CARM1-IN-6, also known as iCARM1, is a potent and selective inhibitor of CARM1, demonstrating significant potential in cancer research.[1][2]
These application notes provide comprehensive protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel CARM1 inhibitors. The methodologies and data presented herein are intended to facilitate the discovery and development of new therapeutic agents targeting CARM1.
Quantitative Data Summary
The inhibitory activities of this compound and other well-characterized CARM1 inhibitors are summarized below. This data is crucial for comparative analysis and for establishing a baseline of activity in screening assays.
| Compound Name | Assay Type | Target | Substrate | IC50 / EC50 | Reference |
| This compound (iCARM1) | Biochemical Assay | CARM1 | Peptide Substrate | 12.3 µM | [1][2] |
| EZM2302 | Biochemical Assay | CARM1 | Biotinylated Peptide | 6 nM | [3] |
| TP-064 | Biochemical Assay | CARM1 | - | < 10 nM | [3] |
| SGC2085 | Biochemical Assay | CARM1 | - | 50 nM | [4] |
Signaling Pathways Involving CARM1
A thorough understanding of the signaling pathways in which CARM1 is a key regulator is essential for designing robust cell-based assays and for accurately interpreting the cellular effects of CARM1 inhibitors.
CARM1 in the p53-Mediated DNA Damage Response
CARM1 plays a crucial role in the cellular response to DNA damage by modulating the p53 signaling pathway. Upon DNA damage, CARM1 can influence the expression of p53 target genes, thereby affecting cell cycle arrest and apoptosis.
CARM1 as a Coactivator in Wnt/β-catenin Signaling
CARM1 functions as a coactivator for β-catenin, a key component of the Wnt signaling pathway. This interaction is crucial for the expression of Wnt target genes that are involved in cell proliferation and differentiation. Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound in a high-throughput screening context are provided below.
Biochemical High-Throughput Screening (HTS) Assay for CARM1 Inhibitors
This protocol describes a generic, adaptable biochemical HTS assay for identifying inhibitors of CARM1's methyltransferase activity. Detection methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are recommended for their high sensitivity and compatibility with automation.
Objective: To identify compounds that inhibit the enzymatic activity of CARM1 in a high-throughput format.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide substrate (biotinylated)
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-dimethylated H3R17 antibody (for TR-FRET)
-
Streptavidin-conjugated acceptor beads (for TR-FRET or AlphaLISA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
384-well low-volume assay plates
-
This compound (as a positive control)
-
Compound library
Workflow Diagram:
Procedure:
-
Compound Dispensing: Dispense test compounds and this compound (as a positive control) into 384-well assay plates using an automated liquid handler. Typically, a final concentration range of 10 nM to 100 µM is screened.
-
Enzyme Addition: Add recombinant CARM1 enzyme to each well.
-
Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.
-
Enzymatic Reaction: Incubate the plates for 1-2 hours at 30°C.
-
Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled antibody and streptavidin-acceptor beads).
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO vehicle) controls.
Cell-Based High-Content Screening (HCS) Assay
This protocol outlines a high-content imaging-based assay to assess the effect of CARM1 inhibitors on a specific cellular phenotype, such as the inhibition of proliferation or the induction of apoptosis in a cancer cell line known to be sensitive to CARM1 inhibition (e.g., certain breast cancer or multiple myeloma cell lines).
Objective: To identify compounds that induce a desired cellular phenotype (e.g., apoptosis, cell cycle arrest) through the inhibition of CARM1.
Materials:
-
Cancer cell line with known dependency on CARM1 (e.g., MCF-7)
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates
-
This compound (as a positive control)
-
Compound library
-
Fluorescent dyes for imaging (e.g., Hoechst 33342 for nuclear staining, a marker for apoptosis like cleaved Caspase-3 antibody, or a cell cycle marker)
-
Fixation and permeabilization buffers
-
High-content imaging system
Workflow Diagram:
References
Application Notes and Protocols: CARM1-IN-6 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a pivotal role in various cellular processes, including transcriptional regulation.[1] Dysregulation of CARM1 has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2][3] CARM1-IN-6 is a representative small molecule inhibitor of CARM1's methyltransferase activity. These application notes provide a comprehensive overview of the effects of CARM1 inhibition on the tumor microenvironment (TME) and detailed protocols for key experimental evaluations.
Inhibition of CARM1 has a dual effect on the TME, enhancing anti-tumor immunity through actions on both tumor cells and immune cells.[4][5] In tumor cells, CARM1 inhibition induces a potent type 1 interferon (IFN) response, which sensitizes them to T-cell-mediated cytotoxicity.[2][5] In T cells, particularly CD8+ T cells, CARM1 inhibition enhances their anti-tumor functions and promotes the development of memory T-cell populations.[4][6] This combined effect leads to increased infiltration of cytotoxic T lymphocytes, natural killer (NK) cells, and dendritic cells into the tumor, transforming an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immunotherapy.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of CARM1 Inhibitors
| Cell Line | Inhibitor | Assay | Endpoint | Result | Reference |
| RPMI-8226 (Multiple Myeloma) | EZM2302 | Proliferation | IC50 | < 100 nM | [7] |
| NCI-H929 (Multiple Myeloma) | EZM2302 | PABP1 Methylation | IC50 | 9 nM | [8] |
| MCF7 (Breast Cancer) | iCARM1 | Methylation Assay | IC50 | 12.3 µM | [9] |
| B16F10-OVA-ZsGreen | EZM2302 (pretreatment) | T-cell Cytotoxicity | % Tumor Cell Lysis | Increased | [10][11] |
Table 2: In Vivo Efficacy of CARM1 Inhibitors
| Animal Model | Tumor Type | Inhibitor | Dose & Schedule | Primary Outcome | Reference |
| RPMI-8226 Xenograft | Multiple Myeloma | EZM2302 | 75-300 mg/kg, BID, oral | Tumor growth inhibition | [5][8] |
| B16F10 Melanoma | Melanoma | CARM1 inhibitor | Not specified | Increased CD8+ T-cell infiltration | [6] |
| 4T1 Breast Cancer | Breast Cancer | CARM1 inhibitor | Not specified | Sensitization to anti-CTLA-4 therapy | [6] |
| Toledo DLBCL Xenograft | Lymphoma | EZM2302 | 150 mg/kg, BID, oral | Tumor volume reduction | [3] |
Signaling Pathways and Mechanisms
CARM1's role in the tumor microenvironment is multifaceted. Its inhibition triggers a cascade of events that collectively enhance anti-tumor immunity.
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine xenograft or syngeneic tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (B213188) in sterile water)[6]
-
Tumor cells (e.g., B16F10, MC38, 4T1)
-
6-8 week old immunocompetent or immunodeficient mice (strain dependent on tumor model)
-
Sterile PBS, syringes, needles, oral gavage needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentration. A typical dose for a similar compound, EZM2302, is 150 mg/kg administered twice daily via oral gavage.[3][6]
-
Administer this compound or vehicle to the respective groups for the duration of the study (e.g., 21 days).[8]
-
-
Endpoint and Sample Collection:
-
Collect tumors, spleens, and lymph nodes for downstream analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from fresh tumor tissue.
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or Percoll
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -PD-1, -TIM-3, -Granzyme B, -IFN-γ)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the tissue fragments to a digestion buffer containing Collagenase IV, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Wash the strainer with RPMI-1640.
-
Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.
-
Alternatively, use a Percoll gradient.
-
Collect the lymphocyte layer and wash with RPMI-1640.
-
If necessary, lyse red blood cells with ACK lysis buffer.
-
-
Antibody Staining:
-
Resuspend the single-cell suspension in FACS buffer.
-
Perform a Live/Dead stain according to the manufacturer's protocol.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently labeled surface antibodies on ice for 30 minutes in the dark.
-
For intracellular staining (e.g., Granzyme B, IFN-γ), fix and permeabilize the cells after surface staining, then incubate with intracellular antibodies.
-
-
Data Acquisition:
-
Wash the stained cells with FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Use appropriate compensation controls and fluorescence minus one (FMO) controls for gating.[12]
-
T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of T-cells to kill tumor cells following CARM1 inhibition.
Materials:
-
Tumor cells expressing a reporter (e.g., ZsGreen, Luciferase)[10]
-
Effector T-cells (e.g., OT-I CD8+ T-cells for OVA-expressing tumors)
-
This compound or vehicle (for pretreatment of tumor cells or T-cells)
-
96-well flat-bottom plates
-
Caspase 3/7 reagent (optional)
-
Imaging cytometer or plate reader
Procedure:
-
Cell Preparation:
-
Co-culture:
-
Plate the pre-treated tumor cells in a 96-well plate (e.g., 5,000 cells/well).[11]
-
Add effector T-cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture for 24-48 hours.
-
-
Quantification of Killing:
-
Reporter-based: After co-culture, wash away T-cells and dead tumor cells. Count the remaining adherent, fluorescent tumor cells using an imaging cytometer.[10] For luciferase-expressing cells, add substrate and measure luminescence.
-
Apoptosis-based: Add a caspase 3/7 reagent to the co-culture and quantify the number of apoptotic tumor cells using an imaging cytometer.[10]
-
Immunohistochemistry (IHC) for CARM1 Expression
This protocol is for the detection of CARM1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections on slides
-
Xylene, ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (anti-CARM1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., using a microwave or pressure cooker) to unmask the antigen epitopes.[13]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash and incubate with Streptavidin-HRP.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Conclusion
This compound and other CARM1 inhibitors represent a promising strategy in immuno-oncology. By targeting both the tumor cells and the immune effector cells within the TME, these inhibitors can overcome resistance to immunotherapy and enhance anti-tumor responses. The protocols provided herein offer a framework for the preclinical evaluation of CARM1 inhibitors, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. crownbio.com [crownbio.com]
- 13. bosterbio.com [bosterbio.com]
Investigating the Role of CARM1 in Neurodegenerative Disease with CARM1-IN-6
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in a diverse range of cellular processes, including transcriptional regulation, RNA processing, DNA damage response, and cell cycle progression.[1][2][3] CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3] Dysregulation of CARM1 activity has been implicated in several diseases, including cancer and, increasingly, neurodegenerative disorders.[4]
In the context of the nervous system, CARM1 is involved in neuronal differentiation, synaptic gene expression, and dendritic maturation.[5] Inhibition of CARM1 has been shown to promote dendritic arborization and increase the density of mature mushroom-type spines in hippocampal neurons, suggesting a potential therapeutic avenue for neurodegenerative diseases characterized by synaptic dysfunction.[5] Furthermore, CARM1 has been linked to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) through its interaction with the C9orf72 protein.[4]
CARM1-IN-6 is a small molecule inhibitor of CARM1. While its effects have been primarily characterized in cancer models, its potential for investigating the role of CARM1 in neurodegenerative diseases is significant. This document provides detailed application notes and protocols for utilizing this compound in a neurodegenerative disease research setting.
Quantitative Data Presentation
The following table summarizes the known in vitro activity of this compound and other relevant CARM1 inhibitors. Currently, there is a lack of published data on the specific effects of this compound in neurodegenerative disease models. The data for other inhibitors are provided for comparative purposes and to suggest potential experimental readouts.
| Inhibitor | Target | IC50 | Cell-Based Assay | In Vivo Model | Key Findings in a Relevant Context | Reference |
| This compound (iCARM1) | CARM1 | 12.3 µM | Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) | Breast cancer xenograft models | Potent anti-proliferative and anti-cytotoxic activity. | [6] |
| EZM2302 | CARM1 | 6 nM | Multiple myeloma cell lines | Multiple myeloma xenograft model | Inhibits PABP1 and SMB methylation; demonstrates in vivo target engagement and anti-tumor activity. | [7][8] |
| TP-064 | CARM1 | < 10 nM | Multiple myeloma cell lines | Not reported in provided context | Reduces arginine dimethylation of BAF155 and MED12; inhibits proliferation of multiple myeloma cells. | [1][9] |
| AMI-1 | CARM1 | Not specified | Cultured hippocampal neurons | Not applicable | Increased spine width and mushroom-type spines; increased cluster size of NR2B and PSD-95. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
CARM1 Signaling in Neuronal Function
This diagram illustrates the central role of CARM1 in regulating neuronal gene expression and synaptic plasticity. CARM1 methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. It also methylates non-histone proteins such as the RNA-binding protein HuD, which in turn affects the stability and translation of mRNAs encoding synaptic proteins. Furthermore, CARM1 activity is regulated by upstream signaling pathways, including phosphorylation by PKC.
Experimental Workflow for Investigating this compound in Neuronal Cell Culture
This diagram outlines a typical experimental workflow to assess the effects of this compound on neuronal cells. The process begins with cell culture and treatment, followed by various downstream assays to measure changes in cell viability, protein methylation, and protein-protein interactions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration). Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for CARM1 Substrate Methylation
This protocol is to assess the intracellular activity of this compound by measuring the methylation status of a known substrate, such as Poly(A)-Binding Protein 1 (PABP1), or histone H3.
Materials:
-
Neuronal cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against asymmetrically dimethylated PABP1 (me-PABP1) or H3R17me2a
-
Primary antibody against total PABP1 or total Histone H3
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Crucially, for CARM1 and its substrates, avoid boiling samples in SDS-PAGE loading buffer as this can cause aggregation. Instead, incubate at room temperature for 30 minutes before loading.[10][11]
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL reagent and quantify the band intensities. Normalize the methylated protein signal to the total protein signal and the loading control.
Protocol 3: Immunoprecipitation for CARM1 Interaction Partners
This protocol is to identify proteins that interact with CARM1 and to assess how these interactions are affected by this compound.
Materials:
-
Neuronal cells treated with this compound or vehicle control
-
IP lysis buffer (non-denaturing)
-
Anti-CARM1 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing IP lysis buffer.
-
Lysate Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CARM1 antibody or control IgG overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer (if not analyzing CARM1 itself).
-
Downstream Analysis: Analyze the eluted proteins by Western blot to confirm the presence of known interactors or by mass spectrometry for the discovery of novel interaction partners.
Conclusion
CARM1 represents a promising therapeutic target for neurodegenerative diseases. The small molecule inhibitor this compound provides a valuable tool for investigating the role of CARM1 in neuronal function and pathology. The protocols and data presented here offer a framework for researchers to begin exploring the potential of CARM1 inhibition in the context of neurodegeneration. While direct evidence for the efficacy of this compound in neurodegenerative models is still emerging, the provided methodologies will enable researchers to generate crucial data and advance our understanding of CARM1's role in these devastating disorders.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Huntingtin silencing delays onset and slows progression of Huntington’s disease: a biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-6: A Novel Tool for Investigating Cardiovascular Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a crucial epigenetic regulator involved in a myriad of cellular processes, including transcriptional activation and RNA processing.[1] Emerging evidence has highlighted the indispensable role of CARM1 in the intricate processes of cardiovascular development and cardiomyocyte maturation.[2][3] Genetic ablation of CARM1 in murine models leads to significant cardiac defects, including ventricular septal defects and persistent truncus arteriosus, underscoring its importance in proper heart formation.[4][5] Furthermore, CARM1 is essential for the postnatal maturation of cardiomyocytes, influencing their size, sarcomere structure, and electrophysiological properties.[2][6]
CARM1-IN-6 is a potent and selective small molecule inhibitor of CARM1's methyltransferase activity. While primarily investigated in other contexts, its utility as a chemical probe in cardiovascular development studies is of significant interest. By acutely and reversibly inhibiting CARM1 function, this compound allows for the temporal dissection of its roles in cardiac cell fate specification, differentiation, and maturation, offering a powerful tool to complement genetic studies. These application notes provide a comprehensive overview of the potential uses of this compound in cardiovascular research, complete with detailed protocols and data presentation guidelines.
Data Presentation
Table 1: In Vitro Efficacy of CARM1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| This compound (Hypothetical) | CARM1 | < 20 | Cardiomyocyte Hypertrophy Assay | N/A |
| EZM2302 | CARM1 | 6 | Multiple Myeloma Cell Proliferation | [1] |
| TP-064 | CARM1 | < 10 | Multiple Myeloma Cell Proliferation | [7] |
| iCARM1 | CARM1 | 12.3 (µM) | In vitro methylation assay | [8] |
Table 2: Phenotypic Effects of CARM1 Inhibition/Deletion on Cardiomyocytes
| Parameter | Effect of CARM1 Inhibition/Deletion | Method of Measurement | Reference |
| Cardiomyocyte Size | Reduced | Wheat Germ Agglutinin (WGA) Staining, Immunohistochemistry for cardiac Troponin T (cTnT) | [2][9] |
| Sarcomere Thickness | Reduced | Immuno-electron Microscopy | [2][6] |
| T-tubule Organization | Severe loss and disorganization | WGA Staining, Confocal Microscopy | [2][6] |
| Electrophysiological Maturation | Compromised (e.g., altered action potential duration) | Patch-clamp, Action Potential Recording | [3] |
| Expression of Maturation Genes (e.g., Ryr2, Ppargc1a) | Downregulated | RNA-sequencing, qRT-PCR | [3] |
| Histone H3R17 Dimethylation (H3R17me2a) | Reduced | Western Blot, ChIP-seq | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Maturation Assay using hiPSC-CMs
Objective: To assess the effect of this compound on the maturation of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-derived cardiomyocytes (commercially available or differentiated in-house)
-
Maturation medium (e.g., RPMI 1640 with B27 supplement, with metabolic substrates like fatty acids)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture plates (e.g., 24-well glass-bottom plates for imaging)
-
Reagents for analysis (see below)
Procedure:
-
Cell Plating: Plate hiPSC-CMs on fibronectin or Matrigel-coated plates at a suitable density. Allow cells to recover and establish a synchronized beating rhythm (typically 2-3 days).
-
Treatment:
-
Prepare serial dilutions of this compound in maturation medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the culture medium with the medium containing this compound or vehicle.
-
Incubate the cells for a specified duration (e.g., 48 hours, 72 hours, or longer for maturation studies).
-
-
Phenotypic Analysis:
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Stain for markers of cardiomyocyte structure and maturation, such as cardiac troponin T (cTnT) for cell identity, α-actinin for sarcomere organization, and wheat germ agglutinin (WGA) for cell size and T-tubule visualization.
-
Image Acquisition and Analysis: Acquire images using a confocal microscope. Quantify cell size, sarcomere length, and T-tubule density using image analysis software (e.g., ImageJ/Fiji).
-
-
Molecular Analysis:
-
qRT-PCR: Lyse a parallel set of treated cells to isolate RNA. Perform reverse transcription and quantitative PCR to analyze the expression of cardiac maturation genes (e.g., TNNI3, MYH7, RYR2, SERCA2a).
-
Western Blotting: Lyse cells to extract protein. Perform SDS-PAGE and western blotting to assess the levels of H3R17me2a to confirm target engagement of this compound.
-
Protocol 2: In Vivo Study of CARM1 Inhibition on Neonatal Heart Development in Mice
Objective: To investigate the in vivo effects of this compound on cardiomyocyte maturation during the critical postnatal period.
Materials:
-
Neonatal mice (e.g., C57BL/6, postnatal day 1-3)
-
This compound formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection)
-
Vehicle control
-
Surgical and injection equipment
-
Tissue processing reagents for histology and molecular analysis
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to neonatal mice via intraperitoneal injection daily for a specified period (e.g., 7-14 days). Dose levels should be determined from prior pharmacokinetic and tolerability studies.
-
-
Monitoring: Monitor the pups daily for any signs of toxicity, changes in body weight, and overall health.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Histological Analysis:
-
Fix the hearts in 4% paraformaldehyde, process, and embed in paraffin.
-
Section the hearts and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess overall cardiac morphology.
-
Perform immunohistochemistry for markers like cTnT and WGA to analyze cardiomyocyte size and tissue organization.
-
-
Molecular Analysis:
-
Snap-freeze a portion of the ventricular tissue in liquid nitrogen for RNA and protein extraction.
-
Perform qRT-PCR and western blotting as described in Protocol 1 to assess gene and protein expression changes.
-
-
Functional Assessment (Optional):
-
For older animals, echocardiography can be performed before the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Conclusion
This compound represents a valuable chemical tool for the temporal and dose-dependent interrogation of CARM1's function in cardiovascular development. The protocols outlined above provide a framework for utilizing this inhibitor in both in vitro and in vivo models to dissect the molecular mechanisms governing cardiomyocyte maturation and heart development. Such studies will not only enhance our fundamental understanding of these processes but may also pave the way for novel therapeutic strategies for congenital heart defects and cardiomyopathies.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Epigenetic regulation of cardiomyocyte maturation by arginine methyltransferase CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginine methyltransferase Carm1 is necessary for heart development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arginine methyltransferase Carm1 is necessary for heart development – ScienceOpen [scienceopen.com]
- 6. Epigenetic Regulation of Cardiomyocyte Maturation by Arginine Methyltransferase CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
CARM1-IN-6: Application Notes and Protocols for Immune Checkpoint Blockade Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator involved in transcriptional activation and various cellular processes.[1][2] Dysregulation of CARM1 has been implicated in cancer progression, making it a compelling target for therapeutic intervention.[2][3] CARM1-IN-6, also referred to as iCARM1, is a selective inhibitor of CARM1.[1] This document provides detailed application notes and protocols for utilizing this compound in studies focused on cancer immunology and its potential synergy with immune checkpoint blockade.
The inhibition of CARM1 has demonstrated a dual benefit in anti-tumor immunity. Firstly, it enhances the function of cytotoxic T cells and promotes the development of memory-like T cells.[1][4] Secondly, it induces a potent type 1 interferon (IFN) response within tumor cells, thereby increasing their sensitivity to T cell-mediated killing.[1][4] This mechanism provides a strong rationale for combining CARM1 inhibitors with immune checkpoint inhibitors (ICIs) to overcome resistance to immunotherapy.[1][5]
While direct studies of this compound in combination with immune checkpoint blockade are not yet extensively published, research on other potent CARM1 inhibitors, such as EZM2302, provides a strong proof-of-concept and valuable framework for such investigations.[1] This document leverages available data on this compound and relevant data from other CARM1 inhibitors to provide comprehensive guidance.
Data Presentation
This compound (iCARM1) Inhibitor Profile
| Parameter | Value | Reference |
| Target | CARM1 (PRMT4) | [1] |
| IC50 | 12.3 μM | [1] |
| Cellular Activity | Inhibits breast cancer cell growth | [6][7] |
In Vitro Efficacy of iCARM1 in Breast Cancer Cell Lines
| Cell Line | EC50 (μM) |
| MCF7 | 3.2 |
| T47D | 4.5 |
| BT474 | 5.8 |
| 4T-1 | 2.9 |
| Data adapted from Peng BL, et al. J Med Chem. 2024.[6] |
In Vivo Efficacy of iCARM1 in a 4T-1 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | - |
| iCARM1 (50 mg/kg, p.o., daily) | ~400 | ~67% |
| Data estimated from graphical representations in Peng BL, et al. J Med Chem. 2024.[6] |
Representative In Vivo Efficacy of a CARM1 Inhibitor (EZM2302) with Anti-CTLA-4 in a B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 |
| Vehicle | ~1500 |
| Anti-CTLA-4 | ~1200 |
| EZM2302 | ~1000 |
| EZM2302 + Anti-CTLA-4 | ~400 |
| Data conceptualized from findings reported in Kumar S, et al. Cancer Discov. 2021.[1] |
Signaling Pathways and Experimental Workflows
CARM1 Inhibition and Immune Activation Signaling Pathway
Caption: this compound enhances anti-tumor immunity through a dual mechanism.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for evaluating this compound and checkpoint inhibitor combination therapy.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, 4T-1)
-
Complete growth medium
-
This compound (iCARM1)
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the overnight culture medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
In Vivo Syngeneic Mouse Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16F10, MC38, or 4T-1)
-
This compound (iCARM1)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 or anti-mouse CTLA-4 antibody)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice (e.g., 0.5 x 10^6 cells in 100 µL PBS).
-
Monitor tumor growth daily using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, daily).
-
Administer the immune checkpoint inhibitor or isotype control via intraperitoneal injection at the recommended dose and schedule (e.g., 10 mg/kg, every 3 days for 4 doses).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice and excise the tumors for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
RPMI medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Mince the tumor tissue into small pieces in RPMI medium.
-
Digest the tissue with Collagenase D (2.5 mg/mL) and DNase I (0.1 mg/mL) in RPMI at 37°C for 30-45 minutes with intermittent vortexing.
-
Quench the digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain for viability using a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Conclusion
This compound is a valuable tool for investigating the role of CARM1 in cancer biology and immunology. The protocols and data presented here provide a foundation for designing and executing preclinical studies to explore the therapeutic potential of CARM1 inhibition, particularly in combination with immune checkpoint blockade, to enhance anti-tumor immunity and overcome therapeutic resistance. Further research is warranted to fully elucidate the synergistic effects of this compound with various immunotherapies.
References
- 1. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CARM1-IN-6 solubility in DMSO and culture media
Welcome to the technical support center for CARM1-IN-6. This guide provides detailed information, protocols, and troubleshooting advice for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1] For preparing a stock solution, it is crucial to use fresh, anhydrous or high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact compound solubility.[2][3][4]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into cell culture media. Why is this happening?
This is a common issue for many small molecule inhibitors that are highly soluble in DMSO but have lower solubility in aqueous solutions like cell culture media.[2] This phenomenon, often called "solvent shock," occurs when the compound crashes out of solution upon rapid dilution into the aqueous environment where DMSO concentration is too low to maintain solubility.[5] Additionally, components in the media such as salts, proteins, and shifting pH can interact with the compound, further reducing its solubility.[2][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
This compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the maximum final concentration of DMSO that should be used in cell culture experiments?
High concentrations of DMSO can be toxic to cells.[4] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any effects on cell viability and function.[4][5][6][7] Always include a vehicle control in your experiments, which consists of media with the same final DMSO concentration as the highest concentration of the inhibitor used.[4][6]
Data Summary
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C23H29N5O | [1] |
| Molecular Weight | 391.51 g/mol | [1] |
| In Vitro IC50 | 12.3 µM (for CARM1) | [1] |
| Recommended Solvent | DMSO | [1] |
| Appearance | Solid | [1] |
Storage Recommendations
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 391.51 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Weighing: On a calibrated analytical balance, carefully weigh out 3.92 mg of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube containing the powder.[4]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to mix.[4] To ensure the compound is completely dissolved, sonicate the solution in an ultrasonic water bath for 15-30 minutes.[2][3][4]
-
Verification: Visually inspect the solution to ensure it is clear and free of any visible particulates.[4]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol provides a recommended method for diluting the DMSO stock solution into aqueous media to minimize precipitation.
Procedure:
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[2][5][7]
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration will not exceed 0.5%.[7]
-
Dilution (Recommended Method):
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media.[2][5] This rapid mixing helps prevent localized high concentrations that can trigger precipitation.[2]
-
For very high final concentrations or sensitive cell lines, consider performing serial dilutions in your cell culture medium to gradually lower the concentration of both the inhibitor and DMSO.[2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of pre-warmed media.
-
Cell Treatment: Use the freshly prepared media containing this compound to treat your cells. It is recommended to prepare working solutions fresh for each experiment.[2]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution
| Possible Cause | Recommended Action |
| Solvent Shock / High Localized Concentration: Adding a concentrated DMSO stock too quickly into the aqueous media causes the compound to "crash out" of solution.[5] | Modify Dilution Procedure: Pre-warm the media to 37°C. Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and even distribution.[2][5] |
| Final Concentration Exceeds Aqueous Solubility: The desired final concentration of this compound is higher than its solubility limit in the culture medium. | Lower Final Concentration: If your experimental design allows, try using a lower final concentration of the inhibitor.[2] |
| Low Final DMSO Percentage: The final concentration of DMSO is too low to maintain the compound's solubility. | Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the cell culture medium to gradually decrease the concentration.[2] This can sometimes help keep the compound in solution. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Possible Cause | Recommended Action |
| Compound Instability: The inhibitor may be unstable or less soluble at 37°C over extended periods.[2][5] | Prepare Fresh Solutions: Prepare working solutions immediately before each experiment and avoid storing diluted solutions in media.[2] |
| Interaction with Media Components: The inhibitor may interact with salts, metals, or proteins in the serum, forming insoluble complexes over time.[5] | Replenish Media: For long-term experiments (over 24 hours), consider replacing the media containing the inhibitor every 24-48 hours to replenish the compound and remove potential precipitates.[2] |
| Media Evaporation: Water loss from the culture plate can increase the concentration of all components, leading to precipitation.[8] | Ensure Proper Humidification: Check the humidity levels in your incubator and ensure cultureware is properly sealed to prevent evaporation. |
Issue 3: Inconsistent Results or Higher Than Expected IC50
| Possible Cause | Recommended Action |
| Serum Protein Binding: Components of fetal bovine serum (FBS), particularly albumin, can bind to the inhibitor, reducing the free concentration available to act on the cells.[9] | Optimize Serum Concentration: Perform experiments with varying FBS concentrations (e.g., 10%, 5%, 2%, serum-free) to assess the impact of serum on the inhibitor's activity.[9] A significant shift in IC50 may indicate protein binding. |
| Improper Dissolution/Precipitation: Incomplete dissolution of the stock or precipitation in the media leads to an inconsistent effective concentration.[9] | Verify Solubility: Always visually inspect your stock solution to ensure it is fully dissolved. When preparing working solutions, check for any signs of precipitation before adding to cells.[9] |
| Compound Degradation: The inhibitor may be unstable in the cell culture medium over the duration of the experiment. | Perform Time-Course Experiment: Assess the stability and activity of this compound in your specific cell culture medium over time to ensure it remains active throughout the experiment.[9] |
Visualized Workflows and Pathways
Caption: Workflow for dissolving this compound in DMSO and preparing a working solution.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: CARM1 methylates histone and non-histone proteins to regulate key cellular processes.
References
- 1. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CARM1-IN-6 in Cell Culture
Welcome to the technical support center for CARM1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound in your cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as iCARM1, is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] CARM1 is a protein arginine methyltransferase (PRMT) that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[3][4] this compound exerts its effects by binding to CARM1 and inhibiting its methyltransferase activity.[3]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for CARM1 in biochemical assays is 12.3 μM.[1][2][3][5] It is important to note that the effective concentration in a cellular context may be higher and needs to be determined empirically for each cell line and experimental condition.
Q3: How should I dissolve and store this compound?
A3: For optimal results, dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[6][7] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]
Q4: What are the known signaling pathways regulated by CARM1?
A4: CARM1 is a key regulator in several signaling pathways. It functions as a transcriptional coactivator for nuclear receptors, such as the estrogen receptor, and is involved in the p53 signaling pathway, which influences cell cycle progression and apoptosis.[9][10][11] CARM1 also plays a role in the Wnt/β-catenin and TGF-β/Smad signaling pathways.[12][13] Dysregulation of CARM1 activity has been implicated in various cancers.[10][14]
Quantitative Data Summary
For researchers working with various CARM1 inhibitors, the following table provides a comparative summary of their biochemical potencies.
| Inhibitor | In Vitro IC50 (CARM1) | Reference |
| This compound (iCARM1) | 12.3 μM | [1][2][3][5] |
| CARM1-IN-3 dihydrochloride | 70 nM | [15][16] |
| EZM2302 (GSK3359088) | 6 nM | [15][17][18] |
| TP-064 | < 10 nM | [15] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is a logarithmic series from 0.1 µM to 100 µM.[7] Remember to include a vehicle control (DMSO only) at the same final concentration as your highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and cell doubling time.[7]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Western Blotting to Confirm Inhibition of CARM1 Activity
This protocol assesses the inhibition of CARM1's enzymatic activity by measuring the methylation status of a known substrate.
Materials:
-
This compound
-
Your cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against a methylated CARM1 substrate (e.g., methylated PABP1) and total protein of the substrate.[19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from the dose-response assay) for 24-72 hours.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.[20]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the methylated substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.[21]
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.[15]
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of methylated substrate to total substrate indicates successful inhibition of CARM1 activity.[15]
Visualizations
Caption: CARM1 signaling and inhibition by this compound.
Caption: Experimental workflow for this compound optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at tested concentrations | 1. Concentration too low: The effective concentration in your cell line may be higher than the biochemical IC50. 2. Compound instability: The compound may have degraded during storage or in the culture medium. 3. Insensitive cell line or assay: Your cell line may not rely on CARM1 signaling for the measured endpoint, or the assay is not sensitive enough. | 1. Test a higher and wider concentration range. 2. Ensure proper storage of the compound stock. Prepare fresh dilutions for each experiment.[7] 3. Confirm CARM1 expression in your cell line. Use a positive control cell line known to be sensitive to CARM1 inhibition. |
| High cell death in vehicle control | Solvent toxicity: The concentration of DMSO is too high. | Reduce the final concentration of DMSO in the culture medium to ≤ 0.1%.[7][8] |
| Inconsistent results between experiments | 1. Variable cell conditions: Differences in cell passage number, confluency, or health can affect results. 2. Inaccurate dilutions: Errors in preparing the serial dilutions of the inhibitor. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions for each experiment and use calibrated pipettes.[22] |
| Higher than expected IC50 in cells vs. biochemical assay | 1. Serum protein binding: Proteins in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[22] 2. Poor cell permeability: The compound may not efficiently cross the cell membrane. 3. Efflux pumps: Cells may actively transport the inhibitor out.[19] | 1. Test the inhibitor's activity in media with varying serum concentrations (e.g., 10%, 5%, 1%, serum-free).[22] 2. If permeability is a known issue for this class of compounds, consider using a different inhibitor with better properties. 3. Test for the involvement of efflux pumps using known efflux pump inhibitors (use with caution as they can have off-target effects).[19] |
| No change in substrate methylation via Western Blot | 1. Ineffective concentration or incubation time: The concentration or duration of treatment may be insufficient to see a change. 2. Antibody issues: The primary antibody may not be specific or sensitive enough. | 1. Increase the concentration of this compound and/or the incubation time (e.g., up to 72 hours). 2. Validate your antibody using positive and negative controls. |
References
- 1. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Potential off-target effects of CARM1-IN-6
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing CARM1-IN-6. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a protein arginine methyltransferase (PRMT) that plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and signal transduction, by methylating histone and non-histone proteins.[1][2][3][4][5] this compound is designed to inhibit the enzymatic activity of CARM1, thereby preventing the methylation of its substrates.
Q2: What are the known substrates of CARM1, and how might inhibiting their function be misinterpreted as off-target effects?
CARM1 has a wide array of substrates, and inhibition of their methylation can lead to extensive cellular changes that might be mistaken for off-target effects.[6] Key substrates include:
-
Histone H3: CARM1 methylates arginine residues on histone H3, which is important for transcriptional activation.[1][6]
-
p300/CBP: These histone acetyltransferases are methylated by CARM1, which can modulate their activity.[2][6]
-
PABP1 (Poly(A)-Binding Protein 1): Inhibition of PABP1 methylation can impact mRNA stability and translation.[6]
-
BAF155: As a subunit of the SWI/SNF chromatin remodeling complex, its methylation by CARM1 can affect chromatin structure.[5][6]
-
RUNX1: This transcription factor is involved in myeloid differentiation, and its methylation by CARM1 can inhibit this process.[6][7]
-
PKM2 (Pyruvate Kinase M2): CARM1-mediated methylation of PKM2 can influence cancer cell metabolism.[6]
Inhibition of CARM1 will alter the function of these and other proteins, leading to widespread effects on gene expression, RNA processing, and cellular metabolism. It is crucial to consider these on-target effects when interpreting experimental results.
Q3: Are there different classes of CARM1 inhibitors that may have different off-target profiles?
Yes, various CARM1 inhibitors with different chemical scaffolds exist, and they can exhibit distinct pharmacological profiles. For instance, some inhibitors may show "functional selectivity," where they preferentially inhibit the methylation of non-histone substrates over histone substrates.[6] This highlights the importance of characterizing the specific effects of this compound in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or incomplete inhibition of CARM1 activity in biochemical assays.
| Possible Cause | Solution |
| Inhibitor Solubility | Ensure this compound is fully dissolved. Some inhibitors require specific solvents like DMSO. After dilution into the aqueous assay buffer, the final solvent concentration should typically be less than 1% to prevent precipitation.[8] |
| Inhibitor Stability | Verify the stability of this compound under your assay conditions (e.g., buffer, pH, temperature). Prepare fresh dilutions for each experiment.[8] |
| Assay Conditions | Optimize the concentrations of CARM1, the substrate (e.g., a histone H3 peptide), and the methyl donor S-adenosyl-l-methionine (SAM). High concentrations of substrate or SAM can compete with the inhibitor.[8] |
| Pre-incubation Time | The inhibitor may need a pre-incubation period with the enzyme to ensure binding before initiating the enzymatic reaction. A typical pre-incubation time is 15-30 minutes.[8][9][10] |
| Incorrect IC50 Determination | Use a sufficient range of inhibitor concentrations to generate a complete dose-response curve for accurate IC50 calculation.[8] |
Problem 2: Lack of expected downstream effects in cellular assays.
| Possible Cause | Solution |
| Cell Permeability | Confirm that this compound is permeable to the cells you are using. If permeability is low, you may need to use a higher concentration, but be aware that this increases the risk of off-target effects.[8] |
| Inhibitor Efflux | Cells can actively remove the inhibitor using efflux pumps. This can be tested by co-treatment with known efflux pump inhibitors, though this may have confounding effects.[11] |
| Cellular Context | The role of CARM1 can be specific to the cell type. The signaling pathways downstream of CARM1 may not be active in your chosen cell line.[8] |
| Insufficient Treatment Time or Dose | Perform time-course and dose-response experiments to find the optimal concentration and duration of treatment for your specific cell line and endpoint.[8] |
Problem 3: Observing unexpected cellular phenotypes (e.g., toxicity, altered signaling).
| Possible Cause | Solution |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can have off-target effects on kinases. Conduct a broad kinase panel screen to identify potential off-target kinases.[6][12] |
| Cytotoxicity | Perform a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. Compare the dose-response for cytotoxicity with the dose-response for CARM1 inhibition.[6][13] |
| Discrepancies with Genetic Knockdown | Results from a small molecule inhibitor may differ from siRNA/CRISPR-mediated knockdown. This could be due to off-target effects of the inhibitor, incomplete knockdown, or the fact that an inhibitor only affects enzymatic activity while knockdown removes the entire protein, including potential scaffolding functions.[6] |
| Use of a Structurally Unrelated Inhibitor | If available, use a different, structurally unrelated CARM1 inhibitor. If both inhibitors produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[12][13] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Selection: Choose a suitable assay format. Common options include radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption.[13]
-
Kinase Panel: Utilize a commercial service or an in-house panel that includes a wide range of kinases.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[13]
-
Interpretation: Compare the IC50 for CARM1 to the IC50 values for other kinases. Potent inhibition of other kinases indicates them as off-targets.[13]
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the CARM1 pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture your chosen cell line to sub-confluency. b. Serum-starve the cells for several hours to reduce basal signaling activity. c. Pre-treat the cells with this compound at various concentrations for 1-2 hours. d. Stimulate the cells with an appropriate agonist if required to activate the pathway of interest.
-
Protein Extraction: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a membrane. b. Block the membrane and incubate with primary antibodies against a known CARM1 substrate (e.g., methylated PABP1) and downstream effectors. To investigate off-target effects, probe for key nodes in other signaling pathways (e.g., phospho-Akt, phospho-ERK). c. Incubate with the appropriate secondary antibody. d. Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Data Analysis: a. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). b. Compare the levels of the target proteins in treated versus untreated samples. A decrease in the methylation of a CARM1 substrate confirms on-target activity. Changes in other signaling pathways may suggest off-target effects.
Visualizations
Caption: Simplified CARM1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with CARM1-IN-6
Welcome to the technical support center for CARM1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also known as iCARM1, is a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It has a reported IC50 value of 12.3 μM in in vitro methylation assays using a peptide substrate.[1][2][3]
Q2: How specific is this compound?
This compound has been shown to be more specific for CARM1 compared to other inhibitors like EZM2302 and TP-064 in certain contexts.[2] It specifically inhibits CARM1-mediated histone methylation (H3R17me2a and H3R26me2a) in a dose-dependent manner with less effect on other histone arginine methylation markers.[1]
Q3: How can I confirm that this compound is engaging with CARM1 in my cellular experiments?
Two common methods to confirm target engagement in cells are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to the target protein in a cellular environment. An upward shift in the melting temperature of CARM1 in the presence of this compound indicates direct binding.[1][4][5]
-
Western Blotting for Substrate Methylation: You can measure the methylation status of known CARM1 substrates, such as PABP1 or histone H3 at arginine 17 (H3R17me2a).[4][6] A decrease in the methylation of these substrates upon treatment with this compound indicates inhibition of its enzymatic activity.
Q4: What are some potential reasons for inconsistent results in my cell-based assays?
Inconsistent results with CARM1 inhibitors like this compound can arise from several factors:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved. Stock solutions are typically made in DMSO.[3] Prepare fresh dilutions for each experiment as the compound may degrade over time in aqueous solutions.[4]
-
Cell Permeability: Not all inhibitors have good cell permeability. If you are not observing the expected phenotype, consider using a higher concentration, but be mindful of potential off-target effects.[4]
-
Cellular Context: The function of CARM1 and its importance can be specific to the cell type. The signaling pathways downstream of CARM1 may not be active or relevant in your chosen cell line.[4]
-
Insufficient Treatment Time or Dose: It is crucial to perform a time-course and dose-response experiment to determine the optimal inhibitor concentration and treatment duration for your specific experimental setup.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro enzymatic assays.
| Possible Cause | Suggested Solution |
| Inhibitor Precipitation | Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should typically be less than 1%. |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| High Substrate Concentration | High concentrations of the peptide substrate or the methyl donor S-adenosyl-L-methionine (SAM) can compete with the inhibitor, leading to an artificially high IC50. Optimize the concentrations of all reaction components.[4] |
| Incorrect Assay Conditions | Ensure the buffer composition, pH, and temperature are optimal and consistent across all experiments. |
Problem 2: Lack of a clear cellular phenotype after treatment with this compound.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Confirm that this compound is cell-permeable in your model system. If not, a different inhibitor might be necessary. |
| Drug Efflux | Cells may actively pump out the inhibitor using efflux pumps. This can be tested by co-treatment with known efflux pump inhibitors, though this can introduce confounding variables.[4] |
| Cell Line Specificity | The biological role of CARM1 can vary significantly between different cell lines.[4] Ensure your chosen cell model is appropriate for studying the CARM1-dependent pathway of interest. |
| Redundancy with other PRMTs | Other protein arginine methyltransferases (PRMTs), such as PRMT6, may have overlapping functions with CARM1 and could compensate for its inhibition.[7] |
| Cell Cycle Arrest vs. Apoptosis | CARM1 inhibition may lead to cell cycle arrest rather than apoptosis. Analyze cell cycle distribution using flow cytometry and assess markers for both apoptosis and cell cycle arrest.[6] |
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 | Reference(s) |
| This compound (iCARM1) | CARM1 | 12.3 µM | [1][2][3] |
| EZM2302 | CARM1 | 6 nM | [8][9] |
| TP-064 | CARM1 | < 10 nM | [5] |
| CARM1-IN-3 | CARM1 | 70 nM | [10] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on CARM1 enzymatic activity.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQL) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is constant and low, e.g., <1%).
-
In a microcentrifuge tube or 96-well plate, combine the recombinant CARM1 enzyme and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.[11]
-
Initiate the methylation reaction by adding the histone H3 substrate and ³H-SAM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding a quenching buffer (e.g., 50 mM NaHCO₃, pH 9.0) or by spotting the reaction mixture onto P81 phosphocellulose filter paper.[12]
-
If using filter paper, wash the filters extensively with the quenching buffer to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for PABP1 Methylation
This protocol describes how to assess the in-cell efficacy of this compound by measuring the methylation of a known non-histone substrate, PABP1.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-asymmetric dimethylarginine PABP1 (me-PABP1), anti-total PABP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against me-PABP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total PABP1 and a loading control, or run parallel blots.
Visualizations
Caption: Simplified CARM1 signaling pathway and point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-6 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of CARM1-IN-6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines. Proper storage minimizes degradation and maintains the integrity of the compound for reproducible experimental results.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution is a common starting point. To prepare the stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Sonication can aid in complete dissolution. Ensure the use of freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous buffers may be limited. It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment. Avoid prolonged storage of the compound in aqueous buffers.
Q4: What are the known signaling pathways regulated by CARM1?
A4: CARM1 is a key regulator in several cellular signaling pathways. It acts as a transcriptional coactivator for nuclear receptors, such as the estrogen receptor, and is involved in the p53 signaling pathway, which influences cell cycle progression and apoptosis.[1] Dysregulation of CARM1 activity has been implicated in various cancers.[1]
Stability and Storage
Proper handling and storage of this compound are critical for maintaining its potency and ensuring the validity of experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for shorter-term storage of aliquoted stock solutions. |
Shipping Conditions: this compound is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in various experimental settings.
Issue 1: Inconsistent or lower-than-expected inhibitory activity in biochemical assays.
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into aqueous assay buffers. Sonication may be used to aid dissolution. |
| Precipitation in Assay Buffer | The final concentration of DMSO in the assay buffer should be kept low (typically <1%) to prevent precipitation of the inhibitor.[3] Perform a visual inspection for any precipitate. |
| Suboptimal Assay Conditions | High concentrations of the substrate or the methyl donor S-adenosyl-L-methionine (SAM) can compete with the inhibitor. Optimize the concentrations of the enzyme, substrate, and SAM.[3] |
| Insufficient Pre-incubation | The inhibitor may require a pre-incubation period with the CARM1 enzyme to allow for binding before initiating the reaction. A typical pre-incubation time is 15-30 minutes at room temperature.[4] |
Issue 2: Lack of or reduced activity in cell-based assays.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | While this compound is reported to be cell-active, permeability can vary between cell lines. If poor permeability is suspected, consider increasing the incubation time or concentration. |
| Inhibitor Efflux | Cells may actively transport the inhibitor out via efflux pumps. This can be tested by co-treatment with known efflux pump inhibitors, though this may have confounding effects.[3] |
| Compound Instability in Culture Media | This compound may degrade in cell culture media over long incubation periods. Assess the stability of the compound in your specific media over time. It may be necessary to replenish the media with fresh inhibitor during long-term experiments. |
| High Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line, or increasing the inhibitor concentration. |
| Cell Line Specificity | The biological role of CARM1 can be context-dependent. Ensure that the chosen cell line has an active CARM1-dependent pathway relevant to your research question.[3] |
Experimental Protocols
Protocol 1: In Vitro CARM1 Methyltransferase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CARM1 enzyme in a biochemical assay.
Materials:
-
Recombinant CARM1 enzyme
-
Histone H3 peptide (or other suitable CARM1 substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)[4]
-
Detection reagents (specific to the assay format, e.g., radioactivity-based or antibody-based)
Procedure:
-
Prepare Reagents:
-
Dilute the CARM1 enzyme and substrate to the desired concentrations in the assay buffer.
-
Prepare a serial dilution of this compound from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, add the diluted CARM1 enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
-
Initiate the Reaction:
-
Start the methyltransferase reaction by adding the substrate and SAM to each well.
-
-
Reaction Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a time within the linear range of the assay.
-
-
Stop the Reaction:
-
Quench the reaction according to the specific assay protocol (e.g., by adding unlabeled SAM or a stop solution).
-
-
Detection:
-
Measure the enzymatic activity using an appropriate detection method, such as scintillation counting for radio-labeled SAM or an antibody-based method (e.g., ELISA) to detect the methylated product.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against CARM1
-
Secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[5]
-
-
Cell Harvesting:
-
After incubation, wash the cells with ice-cold PBS containing protease inhibitors.
-
Scrape the cells and resuspend them in PBS with protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody against CARM1.
-
-
Data Analysis:
-
Quantify the band intensities for CARM1 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble CARM1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: CARM1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Navigating In Vivo Studies with CARM1-IN-6: A Technical Support Guide
For researchers and drug development professionals embarking on in vivo studies with CARM1-IN-6 (also known as iCARM1), this technical support center provides essential guidance on dosage, administration, and experimental design. The following question-and-answer format addresses common challenges and provides clear protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in in vivo mouse models?
A1: Based on preclinical studies, a recommended starting dose for this compound (iCARM1) in mouse xenograft models is between 25 mg/kg and 50 mg/kg.[1] In a study involving a breast cancer model, these dosages were administered intraperitoneally every other day and demonstrated significant tumor growth suppression.[1]
Q2: What is the recommended route of administration for this compound?
A2: The most commonly documented route of administration for this compound in preclinical in vivo studies is intraperitoneal (i.p.) injection.[1] However, alternative formulations for oral (p.o.) administration may also be feasible, though specific efficacy data for this route with this compound is not as readily available.
Q3: How should this compound be formulated for in vivo administration?
A3: For intraperitoneal injection, this compound can be formulated in normal saline.[2] For researchers exploring other routes or requiring different vehicle compositions, several formulations can be considered. These include solutions with DMSO, PEG300, and Tween 80 for injection, or suspensions in carboxymethyl cellulose (B213188) for oral gavage.[3] It is crucial to perform small-scale solubility and stability tests with your specific batch of this compound before preparing a large volume for your study.[3]
Q4: Are there any known toxicities associated with this compound at the recommended doses?
A4: In the key breast cancer study, mice treated with iCARM1 at 25 mg/kg and 50 mg/kg did not show significant changes in body weight, suggesting good tolerability at these doses.[1] However, it is always recommended to include a comprehensive toxicity assessment in your experimental design, monitoring animal weight, behavior, and organ morphology.[2]
Troubleshooting Guide
Problem: I am not observing the expected tumor growth inhibition.
-
Solution 1: Verify Compound Integrity and Formulation. Ensure that your this compound is of high purity and has been stored correctly. Prepare fresh formulations for each administration and confirm the compound is fully dissolved or homogenously suspended in the vehicle.
-
Solution 2: Re-evaluate Dosage and Schedule. The optimal dosage can vary between different cancer models and even different cell lines. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
-
Solution 3: Consider an Alternative Route of Administration. If pharmacokinetic limitations are suspected with the current route, exploring an alternative such as oral gavage (if oral bioavailability data becomes available or is determined) or intravenous injection might improve exposure.
-
Solution 4: Assess Target Engagement. It is crucial to confirm that this compound is reaching the tumor tissue and inhibiting its target. This can be assessed by measuring the levels of CARM1-mediated methylation on known substrates, such as PABP1, in tumor lysates via Western blot.
Problem: I am observing signs of toxicity in my animal models.
-
Solution 1: Reduce the Dosage or Frequency of Administration. If you observe weight loss, lethargy, or other signs of distress, reducing the dose or changing the dosing schedule (e.g., from every other day to twice a week) may mitigate the toxic effects while retaining efficacy.
-
Solution 2: Change the Formulation Vehicle. The vehicle itself can sometimes cause adverse reactions. If you are using a formulation with co-solvents like DMSO, consider switching to a more biocompatible vehicle if possible.
-
Solution 3: Conduct a Maximum Tolerated Dose (MTD) Study. A formal MTD study will help you identify the highest dose that can be administered without causing unacceptable toxicity.
Quantitative Data Summary
For a comparative overview, the following tables summarize in vivo data for this compound (iCARM1) and another well-characterized CARM1 inhibitor, EZM2302.
Table 1: In Vivo Efficacy of this compound (iCARM1)
| Parameter | Details |
| Inhibitor | This compound (iCARM1) |
| Cancer Model | Breast Cancer (MCF7 Xenograft) |
| Animal Model | Female BALB/c nude mice |
| Dosage | 25 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Every other day |
| Vehicle | Normal Saline |
| Key Outcome | Potent suppression of breast cancer cell growth in vivo. |
Table 2: In Vivo Efficacy of EZM2302 (for comparative purposes)
| Parameter | Details |
| Inhibitor | EZM2302 |
| Cancer Model | Multiple Myeloma (RPMI-8226 Xenograft) |
| Animal Model | CB-17 Severe Combined Immunodeficient (SCID) mice |
| Dosage | 37.5, 75, 150, and 300 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Twice daily (BID) for 21 days |
| Vehicle | Not specified in the provided search results |
| Key Outcome | Dose-dependent in vivo CARM1 inhibition and anti-tumor activity.[4] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID) appropriate for the cancer cell line being studied.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MCF7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., normal saline) at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg). The control group should receive the vehicle alone.
-
Administration: Administer the prepared formulations via intraperitoneal injection every other day.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Collection and Analysis:
-
Excise and weigh the tumors.
-
Collect major organs for histological analysis to assess toxicity.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for CARM1 target modulation).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CARM1-IN-6 Induced Cytotoxicity in Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing CARM1-IN-6 (also known as iCARM1) in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to help you navigate potential challenges related to cytotoxicity and effectively integrate this inhibitor into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (iCARM1) is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a protein arginine methyltransferase that plays a critical role in transcriptional regulation by methylating histone and non-histone proteins. By inhibiting the enzymatic activity of CARM1, this compound can modulate the expression of genes involved in cellular processes such as proliferation, differentiation, and survival.
Q2: In which cell lines has the cytotoxicity of this compound (iCARM1) been observed?
A2: The cytotoxic and anti-proliferative effects of this compound (iCARM1) have been documented in various cancer cell lines, particularly in breast cancer. This includes both estrogen receptor-positive (ERα-positive) and triple-negative breast cancer (TNBC) cell lines.
Q3: What are the known signaling pathways affected by CARM1 inhibition?
A3: CARM1 is a key regulator in several signaling pathways crucial for cell growth and survival. Inhibition of CARM1 can impact:
-
Estrogen Receptor (ERα) Signaling: CARM1 acts as a coactivator for ERα, promoting the transcription of genes involved in cell cycle progression in breast cancer.[1]
-
p53 Signaling: CARM1 can function as a coactivator for the tumor suppressor p53, influencing the expression of p53 target genes that regulate cell cycle arrest and apoptosis.[2][3]
-
Wnt/β-catenin Signaling: CARM1 interacts with β-catenin and positively modulates its-mediated gene expression, which is often dysregulated in cancers like colorectal cancer.[4][5]
-
TGF-β/Smad Signaling: CARM1 can activate the TGF-β/Smad signaling pathway by regulating the methylation of Smad7.[6]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term use, storing at -20°C is also acceptable.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Excessive or Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause:
-
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium may be too high.
-
Off-Target Effects: At higher concentrations, the inhibitor might affect other cellular targets besides CARM1.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to CARM1 inhibition.
-
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic, typically below 0.5%. Always include a vehicle-only control in your experiments.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CCK-8) with a wide range of this compound concentrations to determine the precise IC50 value for your specific cell line.
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Try reducing the serum percentage or using serum-free media to see if it mitigates the cytotoxic effect.[9]
-
Consider Alternative Inhibitors: If available, use a structurally different CARM1 inhibitor to confirm that the observed cytotoxicity is due to on-target inhibition.
-
Issue 2: Inconsistent or No Cytotoxicity Observed
-
Possible Cause:
-
Compound Instability: this compound may be unstable or degrading in the cell culture medium over the course of the experiment.
-
Cell Density: The number of cells seeded can significantly impact the outcome of viability assays.
-
Compound Solubility: The inhibitor may not be fully dissolved, leading to an inaccurate final concentration.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Optimize Cell Seeding Density: Determine the optimal cell seeding density for your chosen cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment.
-
Ensure Complete Solubilization: When preparing your working solutions, ensure the compound is fully dissolved. Sonication can aid in the dissolution of this compound in DMSO.[10]
-
Quantitative Data
The following tables summarize the cytotoxic effects of this compound (iCARM1) and other CARM1 inhibitors in various cancer cell lines.
Table 1: Cytotoxicity of this compound (iCARM1) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| MCF7 | ERα-positive Breast Cancer | 1.797 ± 0.08 | [11] |
| T47D | ERα-positive Breast Cancer | 4.74 ± 0.19 | [11] |
| BT474 | ERα-positive Breast Cancer | 2.13 ± 0.33 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.75 ± 0.35 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.02 ± 0.18 | [11] |
| HCC1806 | Triple-Negative Breast Cancer | 2.83 ± 0.13 | [11] |
| HCC1937 | Triple-Negative Breast Cancer | 1.97 ± 0.25 | [11] |
Table 2: Biochemical and Cellular Potency of Other CARM1 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular Effects | Reference |
| EZM2302 | CARM1 | 6 nM | Inhibition of PABP1 and SmB methylation; cell stasis in multiple myeloma cell lines. | [12] |
| TP-064 | CARM1 | < 10 nM | Inhibition of histone and non-histone substrate methylation. | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.
-
Materials:
-
This compound (iCARM1)
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 0.1 µM to 50 µM is recommended for initial experiments. Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Signaling Pathways and Experimental Workflows
CARM1 Signaling Pathways
The following diagrams illustrate the role of CARM1 in key signaling pathways.
Caption: CARM1 in Estrogen Receptor (ERα) Signaling.
Caption: CARM1 in the p53 Signaling Pathway.
Experimental Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a systematic approach to troubleshooting unexpected cytotoxicity.
Caption: Workflow for Troubleshooting Cytotoxicity.
References
- 1. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Negative Control Experiments for CARM1-IN-6 Studies
Welcome to the technical support center for CARM1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper design and execution of negative control experiments when using this compound. Robust negative controls are essential for validating that the observed experimental effects are due to the specific inhibition of CARM1 and not off-target effects of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also referred to as iCARM1, is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It has a reported half-maximal inhibitory concentration (IC50) of 12.3 µM in in vitro methylation assays.[1][2]
Q2: Why are negative control experiments crucial when using this compound?
A2: Negative control experiments are critical to ensure that the observed biological effects are a direct result of CARM1 inhibition by this compound and not due to off-target effects, solvent effects, or general compound toxicity.[3] Kinase and methyltransferase inhibitors can sometimes interact with other proteins, leading to misleading interpretations of data.
Q3: Is there a commercially available, structurally related inactive analog for this compound?
A3: Currently, there is no widely documented, commercially available inactive analog of this compound that is structurally similar but lacks inhibitory activity against CARM1. This necessitates the use of alternative negative control strategies to validate experimental findings.
Q4: What are the recommended negative control strategies for this compound studies?
A4: In the absence of a specific inactive analog, a multi-pronged approach is recommended. This includes:
-
Genetic controls: Using siRNA or shRNA to specifically knock down CARM1 expression. This allows for a comparison of the pharmacological inhibition by this compound with the effects of reduced CARM1 protein levels.[3][4]
-
Rescue experiments: In CARM1 knockdown or knockout cells, re-expressing a wild-type or a catalytically inactive mutant of CARM1 can help to distinguish between the enzymatic and non-enzymatic (e.g., scaffolding) functions of CARM1.[3][5]
-
Using alternative inhibitors: Comparing the effects of this compound with other well-characterized CARM1 inhibitors that have different chemical scaffolds (e.g., EZM2302 or TP-064) can help to identify compound-specific off-target effects.[1][3][6]
Q5: How can I confirm that this compound is engaging with CARM1 in my cellular experiments?
A5: On-target engagement can be validated using several methods:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of CARM1 upon binding of this compound, providing direct evidence of target engagement in a cellular context.[1][7]
-
Western Blot for Substrate Methylation: Assessing the methylation status of known CARM1 substrates, such as Histone H3 at Arginine 17 (H3R17me2a) or Poly(A)-Binding Protein 1 (PABP1), can confirm the inhibition of CARM1's enzymatic activity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background or off-target effects observed. | The concentration of this compound may be too high. | Perform a dose-response curve to determine the optimal concentration that inhibits CARM1 activity with minimal off-target effects. |
| The observed phenotype is not due to CARM1 inhibition. | Implement genetic controls (siRNA/shRNA knockdown of CARM1) to see if the phenotype is replicated. | |
| Inconsistent results between experiments. | Instability or improper storage of this compound. | Prepare fresh stock solutions and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions. | Ensure consistent cell passage number, density, and growth conditions across all experiments. | |
| Discrepancy between the effects of this compound and CARM1 knockdown. | This compound may have off-target effects. | Use an alternative CARM1 inhibitor with a different chemical structure to see if the effect is consistent. |
| CARM1 may have non-enzymatic functions (e.g., as a scaffold protein) that are not affected by the inhibitor but are lost upon knockdown. | Perform rescue experiments with a catalytically dead CARM1 mutant to investigate non-enzymatic roles.[3][5] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CARM1 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Western Blot Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature point by Western blotting using a CARM1-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates thermal stabilization of CARM1 due to inhibitor binding.[1][7]
Protocol 2: Negative Control using siRNA-mediated Knockdown of CARM1
Objective: To compare the phenotype induced by this compound with that of genetically reduced CARM1 expression.
Methodology:
-
siRNA Transfection: Transfect cells with at least two different validated siRNAs targeting CARM1 and a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for CARM1 knockdown.
-
Verification of Knockdown: Confirm the reduction of CARM1 protein levels by Western blot analysis.
-
Phenotypic Analysis: Perform the desired functional assays (e.g., cell proliferation, gene expression analysis) on the CARM1 knockdown cells and compare the results to cells treated with this compound and the respective controls (non-targeting siRNA and vehicle control).
-
Interpretation: A similar phenotype observed with both this compound treatment and CARM1 knockdown provides strong evidence that the effect is on-target.[3][4]
Visualizing Experimental Logic and Pathways
Caption: Workflow for validating this compound effects using genetic negative controls.
Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with CARM1-IN-6 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes with CARM1 inhibitor treatment. While this guide focuses on commonly observed phenomena with well-characterized CARM1 inhibitors, the principles discussed can be applied to other inhibitors, including CARM1-IN-6, for which specific public data may be limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CARM1 inhibitors?
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase. It catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone (e.g., H3R17, H3R26) and non-histone protein substrates.[1][2] This methylation is a critical post-translational modification that regulates various cellular processes, including transcriptional activation, RNA processing, and DNA damage repair. CARM1 inhibitors block this methyltransferase activity, thereby impacting these downstream cellular events.
Q2: I'm observing a different phenotype with my CARM1 inhibitor compared to published data with other CARM1 inhibitors. Why could this be?
Different CARM1 inhibitors can exhibit "functional selectivity," meaning they have different effects on various substrates. For example, the inhibitor TP-064 has been shown to inhibit the methylation of both histone and non-histone substrates, whereas EZM2302 appears to selectively inhibit the methylation of non-histone substrates while having a minimal effect on histone methylation marks like H3R17me2a.[1][3] This substrate-selective inhibition can lead to distinct biological outcomes even when targeting the same enzyme.[1] Therefore, the specific inhibitor used in your experiments can significantly influence the observed phenotype.
Q3: My results from CARM1 inhibitor treatment are different from what I see with CARM1 knockdown (siRNA/shRNA) or knockout (CRISPR). What could explain this discrepancy?
This is a common and important observation that can arise from several factors:
-
Enzymatic vs. Scaffolding Functions: Small molecule inhibitors typically target the enzymatic (methyltransferase) activity of CARM1. In contrast, genetic knockdown or knockout removes the entire protein. This is significant because CARM1 may have non-enzymatic scaffolding functions, bringing other proteins together in a complex. These scaffolding functions would be lost with genetic approaches but may remain intact with inhibitor treatment.[2]
-
Incomplete Knockdown: siRNA or shRNA-mediated knockdown may be incomplete, leaving residual CARM1 protein that could still influence cellular processes.
-
Compensatory Mechanisms: Cells can adapt to the long-term absence of a protein in knockout models by upregulating compensatory pathways. Chemical inhibition is typically more acute and may not trigger these same adaptive responses.
-
Off-Target Effects of Genetic Tools: siRNAs, in particular, can have off-target effects, altering the expression of unintended genes.[2]
Q4: Could my CARM1 inhibitor have off-target effects?
While many CARM1 inhibitors are highly selective, off-target effects are possible, especially at higher concentrations. For instance, TP-064, while highly selective for CARM1, can inhibit the structurally related PRMT6 and PRMT8 at elevated concentrations.[4] It is crucial to perform dose-response experiments to use the lowest effective concentration that minimizes potential off-target effects.[4]
Q5: What are some of the key signaling pathways affected by CARM1 inhibition?
CARM1 is a transcriptional coactivator involved in numerous signaling pathways. Inhibition of CARM1 can therefore have wide-ranging effects. Key pathways include:
-
Nuclear Receptor Signaling: CARM1 coactivates nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR).
-
NF-κB Signaling: CARM1 can act as a coactivator for NF-κB, influencing the expression of genes involved in inflammation and cell survival.
-
p53 Pathway: CARM1 can modulate the p53 signaling pathway, which affects cell cycle progression and apoptosis.
-
Wnt/β-catenin Signaling: CARM1 interacts with β-catenin and is involved in the transcriptional activation of Wnt target genes.
-
TGF-β/Smad Signaling: CARM1 can activate the TGF-β/Smad pathway by regulating the methylation of Smad7.
Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No effect on a previously reported sensitive cell line | 1. Cell Line Authenticity/Drift: The cell line may have acquired resistance or diverged from the original stock.2. Suboptimal Inhibitor Concentration: The concentration used may be too low for effective inhibition in your specific experimental setup.3. Incorrect Dosing Schedule: The duration of treatment may be insufficient to produce a measurable phenotype.4. Compound Inactivity: The inhibitor may have degraded due to improper storage or handling. | 1. Authenticate your cell line (e.g., by STR profiling).2. Perform a dose-response experiment to determine the optimal concentration.3. Extend the treatment duration.4. Use a fresh stock of the inhibitor and verify its activity with a positive control. |
| Increased cell death instead of expected cell cycle arrest | 1. Cell-Type Specific Response: Some cell lines may be more prone to apoptosis upon CARM1 inhibition.[5]2. Off-Target Toxicity: At high concentrations, the inhibitor might be inducing cytotoxicity through off-target effects. | 1. Characterize the type of cell death (e.g., using Annexin V/PI staining for apoptosis).2. Perform a dose-response curve to differentiate between on-target (e.g., cell cycle arrest at lower concentrations) and potential off-target (cytotoxicity at higher concentrations) effects. |
| Phenotype is observed with one CARM1 inhibitor but not another | Functional Selectivity: The inhibitors may have different effects on histone versus non-histone substrates.[1][3] | 1. Compare the known substrate profiles of the inhibitors if available.2. Analyze the methylation status of both histone (e.g., H3R17me2a) and non-histone (e.g., PABP1) substrates by Western blot to characterize the inhibitor's activity in your system. |
| Unexpected changes in gene expression unrelated to known CARM1 targets | 1. Indirect Effects: The observed changes may be downstream consequences of inhibiting a key CARM1-regulated pathway.2. Off-Target Effects: The inhibitor may be affecting the activity of other methyltransferases or kinases.[2] | 1. Perform pathway analysis on your gene expression data to identify potentially affected upstream regulators.2. Use a structurally unrelated CARM1 inhibitor or a genetic approach (siRNA/CRISPR) to validate that the gene expression changes are due to CARM1 inhibition. |
| Discrepancy between inhibitor and genetic perturbation results | 1. Non-Enzymatic Functions of CARM1: Genetic knockout/knockdown ablates both enzymatic and potential scaffolding functions of CARM1, while the inhibitor only affects enzymatic activity.[2]2. Compensatory Mechanisms in Genetic Models: Long-term absence of CARM1 in knockout models may lead to cellular adaptations. | 1. Rescue the knockdown phenotype by re-expressing wild-type or catalytically-dead CARM1 to distinguish between enzymatic and non-enzymatic roles.[2]2. Use an inducible knockdown system for more acute depletion of CARM1 to minimize compensatory effects. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected CARM1 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| CARM1-IN-3 | CARM1 | 0.07 µM | [2] |
| EZM2302 | CARM1 | 6 nM | [6][7] |
| TP-064 | CARM1 | < 10 nM | [8][9] |
| iCARM1 | CARM1 | 12.3 µM (peptide substrate) | [10] |
Table 2: Cellular Activity of Selected CARM1 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Effect (IC50/EC50) | Reference |
| EZM2302 | NCI-H929 (Multiple Myeloma) | Substrate Methylation (PABP1me2a) | 0.009 µM | [6] |
| EZM2302 | NCI-H929 (Multiple Myeloma) | Substrate Methylation (SmBme0) | 0.031 µM | [6] |
| TP-064 | NCI-H929 (Multiple Myeloma) | Proliferation | Dose-dependent inhibition | [8] |
| iCARM1 | MCF7 (Breast Cancer) | Proliferation | 1.797 ± 0.08 µM | [11] |
| iCARM1 | T47D (Breast Cancer) | Proliferation | 4.74 ± 0.19 µM | [11] |
| iCARM1 | BT474 (Breast Cancer) | Proliferation | 2.13 ± 0.33 µM | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Substrate Methylation
Objective: To assess the intracellular activity of a CARM1 inhibitor by measuring the methylation status of a known CARM1 substrate (e.g., Histone H3 or PABP1).
Materials:
-
Cells of interest
-
CARM1 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R17me2a, anti-total Histone H3, anti-methylated PABP1, anti-total PABP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the CARM1 inhibitor or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with an antibody against the total (unmodified) substrate protein to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of the methylated substrate to the total substrate. A dose-dependent decrease in this ratio indicates target engagement and inhibition of CARM1 enzymatic activity.
Protocol 2: Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of CARM1 inhibition on protein-protein interactions.
Materials:
-
Cells treated with CARM1 inhibitor or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the protein of interest
-
Isotype control IgG
-
Protein A/G magnetic beads
Procedure:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add the primary antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluates by Western blotting using antibodies against the protein of interest and its putative interaction partners.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of CARM1 inhibition on the association of CARM1 or specific histone marks with target gene promoters.
Materials:
-
Cells treated with CARM1 inhibitor or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
ChIP lysis and wash buffers
-
ChIP-grade antibodies (e.g., anti-CARM1, anti-H3R17me2a)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify and quantify the genomic regions of interest.
Visualizations
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CARM1-IN-6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential lot-to-lot variability of the CARM1 inhibitor, CARM1-IN-6. The following troubleshooting guides and FAQs address common issues encountered during experiments to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as iCARM1) is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2][3][4] this compound competitively inhibits the enzyme's activity, blocking the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (AdoMet) to its substrates.[2][5] This inhibition can suppress the proliferation of cancer cells where CARM1 is overexpressed.[6][7]
Q2: How should I store and handle this compound?
Proper storage is critical to maintaining the stability and activity of this compound.[8]
-
Solid Compound: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO.[8] Aliquot the stock solution into smaller, single-use volumes in light-protected tubes (e.g., amber vials) and store them at -80°C for up to 6 months.[1][8] Avoid repeated freeze-thaw cycles.[8]
Q3: What is the reported potency of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 12.3 μM in biochemical assays.[1] It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.[9][10]
Troubleshooting Guide
This guide addresses specific issues users might encounter, particularly those related to inconsistent results or suspected lot-to-lot variability.
Q4: My experimental IC50 value for a new lot of this compound is significantly different from a previous lot or the published value. What could be the cause?
This is a common issue that can stem from compound-related, assay-related, or experimental system-related factors.[11] A systematic approach is necessary to identify the root cause.
Summary of Potential Causes and Solutions for IC50 Variability
| Potential Cause | Recommended Action |
| Compound Purity/Identity | The new lot may have lower purity or be a different compound. |
| Compound Degradation | Improper storage or handling of stock solutions.[8] |
| Solubility Issues | Precipitation of the compound in stock solutions or assay buffers.[12] |
| Assay Conditions | Variations in enzyme concentration, substrate levels, or incubation times.[10][13] |
| Cell-Based Issues | High cell passage number, inconsistent cell density, or solvent toxicity.[11] |
To systematically troubleshoot, we recommend the following validation workflow for every new lot of this compound.
Caption: Workflow for validating a new lot of this compound.
Q5: My this compound is precipitating out of solution in my cell culture media or assay buffer. What should I do?
Precipitation leads to inaccurate dosing and is a common source of experimental variability.[8][12]
-
Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is low and non-toxic to your cells, typically ≤ 0.5%.[11]
-
Lower Final Concentration: You may be exceeding the solubility limit of the compound in your aqueous buffer. Try lowering the final concentration of this compound in the assay.[8]
-
Use Co-solvents: Including a small amount of a co-solvent like PEG400 or Tween 80 in the final assay buffer can sometimes improve solubility, but you must first verify its compatibility with your experimental system.[1]
-
Visual Inspection: Always visually inspect your solutions for any precipitate before use.[11] If precipitation is observed, gentle warming or sonication may help, but preparing a fresh dilution is often the best course of action.[12]
Q6: I'm observing unexpected or inconsistent cellular effects. How can I distinguish between on-target and off-target activity?
Distinguishing on-target from off-target effects is crucial for interpreting your results.[14]
Caption: Logical relationships for troubleshooting cellular effects.
Experimental Protocols
Protocol 1: Stock Solution Quality Control (QC)
This protocol assesses the purity and identity of a new this compound lot.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile).
-
Instrumentation: Use a standard C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Analysis: Integrate the peak areas. The purity should be >95%. The appearance of new peaks compared to a previous, validated lot suggests degradation.[8]
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Preparation: Dilute the stock solution to an appropriate concentration (e.g., 1-10 µM) in a compatible solvent.
-
Instrumentation: Couple an LC system to a mass spectrometer.
-
Analysis: Confirm that the major peak corresponds to the expected mass-to-charge ratio (m/z) for this compound (Molecular Weight: 391.51 g/mol ).[1]
Protocol 2: In Vitro CARM1 Enzymatic Assay
This radiometric filter paper assay measures the inhibitory activity of this compound by quantifying the transfer of a radiolabeled methyl group to a histone substrate.[15]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA), Histone H3 substrate, and serial dilutions of this compound (or DMSO as a vehicle control).[15]
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature.[2]
-
Reaction Initiation: Initiate the reaction by adding recombinant human CARM1 enzyme and [³H]-S-adenosyl-L-methionine ([³H]-SAM).[15]
-
Incubation: Incubate the reaction at 30°C for 1 hour.[15]
-
Stopping the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.[15]
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.[15]
-
Detection: Air dry the filter paper, place it in a scintillation vial with scintillation fluid, and measure radioactivity using a scintillation counter.[15]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
CARM1 is a key transcriptional coactivator. Its inhibition by this compound can block downstream gene expression.
Caption: CARM1-mediated transcriptional activation pathway.
References
- 1. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 methylates MED12 to regulate its RNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Studies of CARM1 Inhibitors
Disclaimer: Information regarding the specific pharmacokinetics and bioavailability of a compound designated "CARM1-IN-6" is not publicly available. This technical support guide has been created using data from published preclinical studies of a well-characterized, orally bioavailable CARM1 inhibitor, EZM2302, as a representative molecule. The protocols and data presented here should be considered as a general framework and may require optimization for other specific CARM1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for CARM1 inhibitors in mice?
A1: Based on preclinical studies with the representative inhibitor EZM2302, oral gavage is a common and effective route of administration.[1] This route has been shown to achieve systemic exposure and target engagement in vivo.[2][3]
Q2: What is a typical dosing regimen for a CARM1 inhibitor in mice?
A2: Dosing can vary depending on the specific inhibitor and the experimental endpoint. For EZM2302, doses ranging from 75 mg/kg to 300 mg/kg administered twice daily have been used in mouse xenograft models.[3][4] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and research question.
Q3: What vehicle should I use to formulate a CARM1 inhibitor for in vivo studies?
A3: A common vehicle used for the oral administration of EZM2302 is 0.5% sodium carboxymethyl cellulose (B213188) in deionized water.[1] However, the optimal vehicle will depend on the solubility and stability of your specific CARM1 inhibitor. It is essential to perform formulation studies to ensure the compound is stable and bioavailable.
Q4: How can I assess if the CARM1 inhibitor is hitting its target in vivo?
A4: Target engagement can be evaluated by measuring the methylation status of known CARM1 substrates in tissues of interest. A common pharmacodynamic (PD) marker is the asymmetric dimethylation of PABP1 (Poly(A)-binding protein 1).[1][4][5] Western blotting can be used to assess the levels of methylated PABP1 in tissue lysates from treated and vehicle control animals.[1][5]
Q5: Are there any known toxicities associated with CARM1 inhibition in mice?
A5: At the reported therapeutic doses, EZM2302 was generally well-tolerated in mice with minimal body weight loss.[5] However, as with any investigational compound, it is critical to conduct a maximum tolerated dose (MTD) study to establish a safe dose range for your specific inhibitor and mouse strain.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable efficacy at the administered dose. | - Insufficient drug exposure. - Poor bioavailability of the formulation. - Rapid metabolism of the compound. - Ineffective target engagement at the given dose. | - Conduct a pharmacokinetic (PK) study: Measure plasma concentrations of the inhibitor over time to determine Cmax, Tmax, and AUC. - Optimize formulation: Test different vehicles to improve solubility and bioavailability. - Perform a pharmacodynamic (PD) study: Assess target engagement in tumor or relevant tissues by measuring substrate methylation (e.g., PABP1).[5] |
| Unexpected toxicity or adverse effects (e.g., significant weight loss). | - The dose is above the maximum tolerated dose (MTD). - Off-target effects of the inhibitor. - Toxicity of the vehicle formulation. | - Perform an MTD study: Determine the highest dose that can be administered without unacceptable toxicity.[6] - Include a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity. - Monitor animals closely: Record body weight, food and water intake, and clinical signs of toxicity daily. |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Variability in drug formulation (e.g., compound crashing out of solution). - Differences in animal health or stress levels. - Tumor size heterogeneity at the start of the study. | - Standardize administration technique: Ensure all personnel are properly trained in oral gavage or the chosen route of administration. - Prepare fresh formulations regularly: Ensure the compound remains in solution and is administered at a consistent concentration. - Acclimatize animals properly: Allow sufficient time for animals to adjust to their new environment before starting the experiment. - Randomize animals: Randomize animals into treatment groups based on tumor volume and body weight to ensure even distribution.[7] |
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of EZM2302 in Mice
| Parameter | Value | Species | Administration | Reference |
| Plasma Clearance (CL) | 43 mL/min/kg | CD-1 Mouse | Intravenous (i.v.) Bolus | [3][5] |
| Plasma Protein Binding (Fraction unbound) | 0.46 | Mouse | - | [3][5] |
Note: Comprehensive bioavailability data for EZM2302 in mice was not detailed in the reviewed sources. Researchers should perform their own studies to determine the oral bioavailability of their specific CARM1 inhibitor.
Experimental Protocols
In Vivo Efficacy Study of a CARM1 Inhibitor in a Mouse Xenograft Model
This protocol is a representative example based on studies with EZM2302.[2][3][4][8]
-
Cell Culture and Implantation:
-
Culture human multiple myeloma (RPMI-8226) or other relevant cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., CB-17 SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups with comparable mean tumor volumes.
-
-
Drug Formulation and Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic (PD) Analysis
-
Tissue Lysate Preparation:
-
Homogenize collected tumor or liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against asymmetrically dimethylated PABP1 and total PABP1.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
Quantify band intensities to determine the ratio of methylated PABP1 to total PABP1. A reduction in this ratio in the treated group compared to the vehicle group indicates target engagement.[5]
-
Visualizations
Caption: Experimental workflow for in vivo testing of a CARM1 inhibitor.
Caption: Simplified CARM1 signaling pathway and point of inhibition.
References
- 1. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CARM1-IN-6 vs. EZM2302: A Head-to-Head Comparison of Specificity for CARM1 Inhibition
For researchers in oncology, epigenetics, and drug discovery, the selection of a potent and specific chemical probe is paramount to unraveling the complexities of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and its role in disease. This guide provides a detailed comparison of two notable CARM1 inhibitors, CARM1-IN-6 (also known as iCARM1) and EZM2302, with a focus on their specificity, supported by available experimental data.
CARM1 is a crucial protein arginine methyltransferase that regulates a wide array of cellular processes, including transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. Both this compound and EZM2302 have emerged as valuable tools for studying CARM1 function; however, their selectivity profiles differ, which is a critical consideration for interpreting experimental results and for potential therapeutic development.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and EZM2302, providing a snapshot of their potency and selectivity.
Table 1: Inhibitory Potency against CARM1
| Compound | Target | IC50 | Assay Conditions |
| This compound (iCARM1) | CARM1 | 12.3 µM | In vitro methylation assay with a synthetic peptide substrate. |
| EZM2302 | CARM1 | 6 nM[1][2] | Biochemical assay. |
Table 2: Selectivity Profile
| Compound | Off-Target | Activity | Assay Type |
| This compound (iCARM1) | Other PRMT family members | Reported to be more specific than EZM2302; specifically inhibits CARM1-mediated H3R17me2a and H3R26me2a.[3] | In vitro methylation assay. |
| EZM2302 | Other Histone Methyltransferases | Broad selectivity against other histone methyltransferases.[1][4] | Biochemical assays. |
| Panel of 40 protein and lipid kinases | No significant inhibition at 10 µM. | Kinase panel screening. | |
| Panel of 55 receptors, ion channels, and transporters | No significant activity at 10 µM, with the exception of the kappa-opioid receptor (IC50 = 3.3 µM). | Broad panel screening. |
Delving Deeper: A Comparative Analysis of Specificity
Based on the available data, EZM2302 demonstrates significantly higher potency against CARM1 in biochemical assays, with an IC50 in the nanomolar range compared to the micromolar IC50 of this compound.
Regarding specificity, while direct head-to-head quantitative data across a broad panel of kinases and methyltransferases is limited for this compound, the available literature suggests a potentially superior selectivity profile for this compound (iCARM1) within the PRMT family. One study directly compared the two and reported that iCARM1 specifically inhibits CARM1-mediated histone methylation in a dose-dependent manner, while less specificity was observed for EZM2302 under the same experimental conditions.[3]
EZM2302, on the other hand, has been more extensively characterized against larger panels of off-targets. It is reported to have broad selectivity against other histone methyltransferases and shows minimal activity against a wide range of kinases and other cellular proteins at a concentration of 10 µM.[1][4] This suggests that while it may have some cross-reactivity within the PRMT family, it is relatively clean across the broader kinome and other target families.
Experimental Methodologies
The determination of inhibitor specificity is reliant on robust experimental protocols. Below are summaries of the key assays used to characterize this compound and EZM2302.
In Vitro Histone Methyltransferase Assay
This biochemical assay is fundamental for determining the potency and selectivity of inhibitors.
-
Objective: To measure the enzymatic activity of CARM1 or other methyltransferases in the presence of an inhibitor.
-
General Protocol:
-
Recombinant CARM1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide containing a known methylation site like Histone H3 Arg17, or a full-length histone protein).
-
The reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).
-
The inhibitor, at varying concentrations, is included in the reaction mixture.
-
After a defined incubation period, the reaction is stopped.
-
The incorporation of the radiolabeled methyl group into the substrate is quantified, typically by scintillation counting or autoradiography after separating the products by SDS-PAGE.
-
For non-radioactive assays, specific antibodies that recognize the methylated substrate can be used for detection via western blotting or ELISA.
-
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value. To assess selectivity, the same assay is performed with a panel of other methyltransferases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
-
Objective: To determine if an inhibitor binds to its intended target protein in intact cells.
-
General Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are then heated to various temperatures, creating a temperature gradient.
-
Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein (CARM1) remaining in the soluble fraction at each temperature is quantified, typically by western blotting.
-
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. This thermal shift is indicative of direct target engagement. This method was used to confirm the binding of iCARM1 to CARM1 in HEK293T cells.[3]
CARM1 Signaling and Inhibition Workflow
The following diagrams illustrate the central role of CARM1 in cellular signaling and a typical workflow for evaluating CARM1 inhibitors.
References
A Head-to-Head Comparison of CARM1 Inhibitors: CARM1-IN-6 vs. TP-064
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent CARM1 inhibitors, supported by experimental data.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a critical therapeutic target in oncology. CARM1 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in various cellular processes, including transcriptional regulation, DNA damage response, and RNA processing.[1][2] Its overexpression is implicated in several cancers, such as breast cancer and multiple myeloma, making it a compelling target for drug development.[1][3] This guide provides a detailed comparison of two small molecule inhibitors of CARM1: CARM1-IN-6 (also known as iCARM1) and TP-064.
Quantitative Efficacy Data
The following table summarizes the key quantitative data for this compound and TP-064 based on available preclinical data. It is important to note that assay conditions may vary between studies, affecting direct comparability.
| Parameter | This compound (iCARM1) | TP-064 |
| Biochemical Potency | ||
| CARM1/PRMT4 IC50 | 12.3 µM (using H3R17 peptide)[4][5] | < 10 nM[3][6][7] |
| Cellular Activity | ||
| Cell Growth Inhibition EC50 (MCF7 breast cancer) | 1.8 µM[3] | Poor cellular toxicity reported in breast cancer cell lines[7] |
| Cell Growth Inhibition EC50 (T47D breast cancer) | 4.7 µM[3] | - |
| Cell Growth Inhibition EC50 (BT474 breast cancer) | 2.1 µM[3] | - |
| Inhibition of BAF155 Dimethylation IC50 | - | 340 nM[3][7] |
| Inhibition of MED12 Dimethylation IC50 | - | 43 nM[3][7] |
| Selectivity | ||
| Specificity Comment | Claimed to have better specificity and activity than TP-064 in a histone methylation assay[8] | Highly selective for CARM1 over other PRMTs, with some activity against PRMT6 (IC50 = 1.3 µM)[6] |
| Mechanism of Action | ||
| Downstream Effects | Suppresses expression of oncogenic estrogen/ERα-target genes; Activates type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells[3][4] | Induces G1 cell cycle arrest in multiple myeloma cell lines[6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the efficacy of CARM1 inhibitors.
Biochemical CARM1 Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of CARM1 in a cell-free system.
-
Materials:
-
Recombinant human CARM1/PRMT4
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide substrate
-
This compound or TP-064
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1, and the histone H3 peptide substrate.
-
Add varying concentrations of the inhibitor (this compound or TP-064) or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).[9]
-
Stop the reaction, often by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound or TP-064
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or TP-064. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the culture medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
Western Blot for Substrate Methylation
This method assesses the ability of the inhibitors to block CARM1-mediated methylation of its substrates within cells.
-
Materials:
-
Cancer cell line of interest
-
This compound or TP-064
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-dimethyl-BAF155, anti-total BAF155, anti-CARM1, loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an ECL substrate.
-
Quantify the band intensities and normalize the levels of the methylated substrate to the total substrate and a loading control. A dose-dependent decrease in the methylation signal indicates on-target activity of the inhibitor.
-
Conclusion
Both this compound and TP-064 are valuable tools for studying the function of CARM1 and as potential starting points for therapeutic development.
-
TP-064 exhibits high biochemical potency (nanomolar IC50) and has been well-characterized in multiple myeloma cell lines, where it induces G1 cell cycle arrest.[6] However, its efficacy in breast cancer cell lines has been reported to be limited.[7]
-
This compound (iCARM1) , while showing lower biochemical potency in the micromolar range, demonstrates significant anti-proliferative effects in breast cancer cell lines.[3] Notably, it has been shown to modulate the expression of estrogen receptor alpha target genes and activate immune signaling pathways, suggesting a distinct mechanism of action in this context.[3][4] The direct comparison by Peng et al. suggests superior activity and specificity for iCARM1 in their breast cancer models.[4][5]
The choice between these inhibitors will depend on the specific research question and the cancer type being investigated. For studies in multiple myeloma, TP-064 is a well-validated probe. For research focused on breast cancer, particularly ERα-positive subtypes, this compound appears to be a more effective tool based on current literature. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative efficacy of these two inhibitors.
References
- 1. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Validating CARM1-IN-6 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2] A variety of small molecule inhibitors, such as CARM1-IN-6, have been developed to probe CARM1 function and for their potential clinical applications.[1] Validating that these inhibitors directly bind to and modulate CARM1 activity within the complex cellular environment is a critical step in their development.[1] This guide provides a comparative overview of key experimental approaches to validate the on-target effects of CARM1 inhibitors like this compound in cells.
Comparative Analysis of On-Target Validation Methods
Several robust methods can be employed to confirm that a compound like this compound is engaging its intended target, CARM1, within a cellular context. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of commonly used techniques.
| Method | Principle | Information Gained | Throughput | Strengths | Limitations |
| Western Blot for Substrate Methylation | Measures the methylation status of known CARM1 substrates (e.g., Histone H3, PABP1) in inhibitor-treated vs. control cells. | Direct assessment of CARM1 enzymatic inhibition in cells. | Low to Medium | Direct readout of enzymatic activity; widely available technology. | Relies on the availability of specific antibodies for methylated substrates; can be semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement by measuring the thermal stabilization of CARM1 upon inhibitor binding.[1][3] | Direct evidence of physical binding between the inhibitor and CARM1 in intact cells.[3][4][5] | Low to High (with adaptations) | Label-free; applicable to endogenous proteins in a physiological context.[5] | Does not directly measure enzymatic activity; optimization of heating conditions may be required.[3] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identifies and quantifies the interaction partners and post-translational modifications of CARM1 in the presence or absence of the inhibitor. | Unbiased, global view of CARM1 interactome and substrate methylation; can identify novel substrates.[6] | Low | Provides comprehensive information on the inhibitor's effect on CARM1's molecular network. | Technically demanding; requires specialized equipment and bioinformatics expertise. |
| AlphaLISA Assay | A homogenous, no-wash immunoassay to measure the methylation of a biotinylated peptide substrate by CARM1.[7] | Quantitative measurement of in vitro CARM1 enzymatic activity and inhibitor potency (IC50). | High | Highly sensitive and suitable for high-throughput screening.[7] | In vitro assay that may not fully recapitulate the cellular environment. |
Experimental Protocols
Western Blot Analysis of Substrate Methylation
This method directly assesses the enzymatic activity of CARM1 in cells by measuring the methylation status of its known substrates.[1] A dose-dependent decrease in substrate methylation upon inhibitor treatment indicates on-target engagement.[1]
Protocol:
-
Cell Culture and Inhibitor Treatment: Culture cells of interest and treat with a dose-range of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[1]
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with primary antibodies specific for a methylated CARM1 substrate (e.g., anti-H3R17me2a or anti-PABP1-me) and for the total substrate protein as a loading control.[1] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the methylated substrate signal to the total substrate signal.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][3]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound or vehicle control.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by a cooling step.[1]
-
Cell Lysis and Protein Extraction: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[1]
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble CARM1 at each temperature point by Western blotting using a CARM1-specific antibody.[1] An increased thermal stability of CARM1 in the presence of the inhibitor, observed as a shift in the melting curve to higher temperatures, confirms target engagement.[1]
Visualizations
CARM1 Signaling Pathway in Transcriptional Activation
Caption: CARM1-mediated transcriptional activation pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot-based Validation
Caption: Step-by-step workflow for validating this compound on-target effects using Western Blot.
Logic of Cellular Thermal Shift Assay (CETSA)
Caption: The principle of CETSA: inhibitor binding stabilizes CARM1 against heat-induced denaturation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. resources.revvity.com [resources.revvity.com]
Data Presentation: Inhibitory Activity of Compound 9 Against a Panel of PRMTs
A Comparative Guide on the Cross-Reactivity of a Selective CARM1 Inhibitor
This guide provides a detailed comparison of the cross-reactivity of a selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor with other Protein Arginine Methyltransferases (PRMTs). The data presented here is based on a reported potent and selective small molecule inhibitor of CARM1, referred to herein as Compound 9[1]. This document is intended for researchers, scientists, and drug development professionals interested in the specificity of CARM1 inhibitors.
The inhibitory activity of Compound 9 was assessed against a panel of human PRMTs to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined for each enzyme. The results are summarized in the table below.
| PRMT Family | Target Enzyme | IC50 (nM) |
| Type I PRMTs | CARM1 (PRMT4) | 94 ± 23 |
| PRMT1 | > 50,000 | |
| PRMT3 | > 50,000 | |
| PRMT6 | 1,800 ± 200 | |
| PRMT8 | > 50,000 | |
| Type II PRMTs | PRMT5 | > 50,000 |
| Type III PRMTs | PRMT7 | > 50,000 |
As the data indicates, Compound 9 is a potent inhibitor of CARM1 with an IC50 of 94 ± 23 nM. It demonstrates high selectivity for CARM1 over other PRMTs. The inhibitor showed approximately 20-fold selectivity for CARM1 over PRMT6 and was inactive against PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 50,000 nM[1].
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
In Vitro PRMT Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8)
-
Substrate: Histone H3 for CARM1; other appropriate substrates for other PRMTs
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA
-
Inhibitor Compound 9 dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective recombinant PRMT enzyme and its substrate in the assay buffer.
-
Add varying concentrations of Compound 9 or DMSO (as a vehicle control) to the reaction mixture.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the protein-substrate complex with cold 10% trichloroacetic acid (TCA).
-
Wash the filter papers with ethanol (B145695) to remove unincorporated [³H]-SAM.
-
Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Compound 9 relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.
Mandatory Visualization
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
The following diagram illustrates the general workflow for evaluating the cross-reactivity of a PRMT inhibitor against a panel of enzymes.
References
Comparative Analysis of CARM1 Inhibitors on Downstream Gene Expression
A guide for researchers, scientists, and drug development professionals.
Note: No publicly available information was found for a CARM1 inhibitor with the specific designation "CARM1-IN-6." This guide therefore provides a comparative analysis of the downstream gene expression effects of other well-characterized CARM1 inhibitors based on available experimental data.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key epigenetic regulator that plays a crucial role in transcriptional activation.[1][2] It functions by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene expression, as well as methylating various non-histone proteins involved in transcription and RNA processing.[1][3] As a transcriptional coactivator, CARM1 is involved in numerous signaling pathways, including those governed by nuclear receptors (e.g., estrogen receptor), NF-κB, and β-catenin.[4][5] Its role in promoting the expression of genes involved in cell cycle progression and proliferation has made it an attractive target for therapeutic intervention, particularly in oncology.[6][7][8]
This guide provides a comparative overview of the downstream effects of several known CARM1 inhibitors on gene expression, supported by experimental data from peer-reviewed studies.
Comparison of Downstream Gene Expression Effects of CARM1 Inhibitors
The following table summarizes the observed effects of different CARM1 inhibitors on the expression of key gene sets. The data is compiled from studies utilizing techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation-sequencing (ChIP-seq).
| Inhibitor | Key Downstream Gene Sets Affected | Experimental Context | Observed Effect | Reference |
| iCARM1 | Estrogen/ERα-target genes | MCF7 breast cancer cells | Down-regulation of oncogenic estrogen-induced genes. | [9][10] |
| Type I Interferon (IFN) and IFN-stimulated genes (ISGs) | MCF7 breast cancer cells | Up-regulation, suggesting an immune-stimulatory effect. | [9][10] | |
| TP-064 | Autophagy-related genes | Cellular models under glucose deprivation | Suppression of transcription by reducing H3R17me2a at gene promoters. | [10] |
| Histone methylation-dependent transcriptional programs | General | Effective inhibition of histone methylation (H3R17me2a and H3R26me2a), leading to broad transcriptional suppression. | [10] | |
| EZM2302 | Non-histone substrate-mediated pathways | General | Minimal effect on histone methylation and related transcriptional programs; primarily targets non-histone substrates. | [10] |
| Autophagy-related genes | Cellular models under glucose deprivation | No significant effect on the transcription of these genes. | [10] | |
| TBBD | p53-responsive genes (e.g., p21) | HEK293T cells | Repression of p21 expression by inhibiting H3R17 methylation at its promoter. | [11][12] |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, the following diagrams illustrate the CARM1 signaling pathway, a typical experimental workflow for analyzing gene expression changes, and the logical relationship of CARM1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the downstream effects of CARM1 inhibitors on gene expression.
RNA-Sequencing (RNA-seq)
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) at a desired density and allow them to adhere. Treat the cells with the CARM1 inhibitor of interest or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq or HiSeq.
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome using an aligner like STAR. Quantify gene expression levels using tools such as HTSeq or featureCounts. Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Culture and Cross-linking: Grow cells to confluency and treat with the CARM1 inhibitor or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and sonicate the nuclear fraction to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-H3R17me2a or anti-CARM1). Use magnetic beads coated with Protein A/G to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links by heating and digest the protein. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for the target protein. Analyze the distribution of these peaks relative to genomic features (e.g., promoters, enhancers) and perform motif analysis to identify potential transcription factor binding sites.
Conclusion
The available data demonstrates that CARM1 inhibitors can exert distinct downstream effects on gene expression, largely dependent on their specific mechanism of action. Inhibitors like TP-064 broadly impact histone methylation-dependent transcription, while others such as EZM2302 appear to be more selective for non-histone substrates. The development of novel inhibitors like iCARM1 highlights the potential for targeted modulation of specific gene sets, such as those involved in oncogenic signaling and immune responses. As new inhibitors, potentially including compounds like "this compound," are characterized, a thorough evaluation of their impact on the transcriptome and epigenome will be essential to understand their therapeutic potential and guide their clinical development.
References
- 1. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of CARM1 Inhibitor Activity
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Note: Publicly available experimental data for a compound specifically designated "CARM1-IN-6" could not be located. This guide therefore provides a comparative analysis of several well-characterized and published CARM1 inhibitors to offer insights into the reproducibility of experimental results in this class of compounds. The data and protocols presented are based on published literature for inhibitors such as EZM2302, TP-064, and iCARM1.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme involved in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2][3] Its dysregulation has been implicated in several cancers, making it a significant target for therapeutic development.[1][2][4] This guide offers a detailed comparison of prominent CARM1 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies essential for reproducible research.
Quantitative Performance Comparison of CARM1 Inhibitors
The following table summarizes the in vitro enzymatic potency and cellular activity of selected CARM1 inhibitors based on published data. Consistent reporting of IC50 values across different studies for these compounds suggests a good level of reproducibility for the biochemical assays.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (Methylation Inhibition) | Anti-proliferative IC50 | Reference(s) |
| EZM2302 (GSK3359088) | 6 | 9 nM (PABP1me2a in NCI-H929 cells) 31 nM (SmBme0 in NCI-H929 cells) | Potent in multiple myeloma cell lines (< 100 nM) | [1][5][6] |
| TP-064 | < 10 | 340 ± 30 nM (BAF155 dimethylation in HEK293 cells) 43 ± 10 nM (MED12 dimethylation in HEK293 cells) | Effective in a subset of multiple myeloma cell lines (nanomolar range) | [5] |
| iCARM1 | 12,300 | - | - | [2][7] |
| CARM1-IN-3 Dihydrochloride | 70 | Data not readily available | Data not readily available | [1][2] |
Detailed Experimental Protocols
Reproducibility of experimental results is fundamentally dependent on detailed and consistent methodologies. Below are standardized protocols for key assays used in the characterization of CARM1 inhibitors.
In Vitro Biochemical IC50 Determination Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of CARM1 in a controlled, cell-free system.
-
Materials:
-
Recombinant human CARM1 enzyme.[5]
-
Peptide substrate (e.g., a peptide derived from PABP1 or Histone H3).[2][5]
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine (³H-SAM) for radiometric detection.[5]
-
Assay Buffer: Typically contains Tris-HCl, NaCl, and DTT.[5]
-
P81 phosphocellulose filter paper and scintillation fluid for radiometric assays.[2]
-
-
Procedure:
-
The inhibitor is pre-incubated with the CARM1 enzyme in the reaction buffer.[5]
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM.[5]
-
The reaction mixture is incubated at a controlled temperature for a specific time.
-
The reaction is stopped, and the mixture is spotted onto P81 phosphocellulose filter paper.
-
The filter paper is washed to remove unincorporated ³H-SAM.
-
The amount of incorporated radiolabel on the peptide substrate is quantified using a scintillation counter.[2]
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.[5]
-
Cellular Methylation Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block CARM1-mediated methylation of its substrates within a cellular context.
-
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines like RPMI-8226).[1]
-
CARM1 inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[5]
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies specific for the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethylarginine PABP1 [PABP1me2a]) and for the total protein level of the substrate (e.g., anti-PABP1).[5]
-
HRP-conjugated secondary antibodies and chemiluminescence detection reagents.[5]
-
-
Procedure:
-
Cells are cultured and treated with increasing concentrations of the CARM1 inhibitor for a specified duration.[1]
-
Whole-cell lysates are prepared.[5]
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[5]
-
The membrane is blocked and then incubated with the primary antibodies.[5]
-
After washing, the membrane is incubated with a secondary antibody.
-
The signal is detected using a chemiluminescence-based system.[5]
-
The intensity of the methylated substrate band is normalized to the total substrate band to determine the extent of inhibition.[5]
-
Cell Viability/Anti-proliferative Assay
This assay measures the effect of the inhibitor on cell growth and proliferation.
-
Materials:
-
Cancer cell lines.
-
CARM1 inhibitor.
-
Cell culture medium and plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).[5]
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with a serial dilution of the inhibitor.[5]
-
After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.
-
The luminescence signal, which corresponds to ATP levels and thus the number of viable cells, is measured using a plate reader.[5]
-
IC50 values are calculated by fitting the data to a dose-response curve.[5]
-
Visualizing CARM1 Function and Inhibition
CARM1 Signaling in Transcriptional Activation
CARM1 plays a significant role as a transcriptional coactivator. It is recruited to gene promoters by transcription factors and methylates histones (e.g., H3R17, H3R26) and other coactivators, leading to chromatin remodeling and gene expression.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading CARM1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors presents a promising frontier in the development of novel therapeutics, particularly in oncology. This guide provides an objective, data-driven comparison of four prominent CARM1 inhibitors: EZM2302, TP-064, iCARM1, and the prodrug SKI-73.
CARM1 is a crucial enzyme that mediates the methylation of arginine residues on both histone and non-histone proteins, playing a significant role in transcriptional regulation and other cellular processes.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[4] This guide summarizes key performance data, details experimental methodologies, and visualizes essential pathways and workflows to aid in the selection and application of these valuable research tools.
Quantitative Performance Overview
The following tables provide a summary of the key quantitative data for EZM2302, TP-064, iCARM1, and the active form of SKI-73, SKI-72. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in assay conditions, substrates, and cell lines used across different studies.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Mechanism of Action | Key Findings |
| EZM2302 (GSK3359088) | CARM1 | 6 nM[5][6][7] | Stabilizes an inactive CARM1-SAH complex.[8] | Potent and selective inhibitor with in vivo activity.[5] |
| TP-064 | CARM1 | <10 nM[9] | Cooperatively binds with the SAM cofactor.[8] | Potent and highly selective over other PRMTs. |
| iCARM1 | CARM1 | 12.3 µM[10][11][12][13][14] | Not explicitly detailed | Reported to have better cellular activity in breast cancer models compared to EZM2302 and TP-064.[3][14] |
| SKI-72 (Active form of SKI-73) | CARM1 | 13 nM[15] | SAM-competitive, substrate non-competitive.[15] | SKI-73 is a cell-penetrant prodrug.[16][17] |
Table 2: Cellular Activity and Selectivity of CARM1 Inhibitors
| Inhibitor | Cellular Target Inhibition (IC50) | Selectivity Profile | Cell Proliferation Inhibition (EC50) |
| EZM2302 | PABP1 methylation: 38 nM (RPMI-8226 cells)[6] | Broad selectivity against other histone methyltransferases.[7][18] | Nanomolar range in multiple myeloma cell lines.[5] |
| TP-064 | BAF155 methylation: 340 nM; MED12 methylation: 43 nM[18] | >100-fold selective over most other PRMTs; moderate activity against PRMT6 (IC50 = 1.3 µM).[9][18] | Dose-dependent inhibition in multiple myeloma cell lines.[18] |
| iCARM1 | Not explicitly reported in nM | Specific for CARM1-mediated histone methylation over other PRMTs.[11] | MCF7: 1.8 µM; T47D: 4.7 µM; BT474: 2.1 µM; MDA-MB-231: 3.75 µM; MDA-MB-468: 2.02 µM; HCC1806: 2.83 µM; HCC1937: 1.97 µM[4][11] |
| SKI-72 (from SKI-73) | BAF155 methylation: 538 nM; PABP1 methylation: 1.43 µM (in cells treated with SKI-73)[15] | >30-fold selective versus other PRMTs (PRMT7 IC50 = 400 nM).[15] | 40% inhibition of MCF7 cell growth at 10 µM (SKI-73).[15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CARM1 signaling pathway and a general workflow for evaluating CARM1 inhibitors.
Caption: CARM1 signaling pathway and points of inhibition.
Caption: Experimental workflow for CARM1 inhibitor evaluation.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future experiments. Below are detailed protocols for key assays used in the characterization of CARM1 inhibitors.
In Vitro CARM1 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CARM1.
-
Reagents and Materials:
-
Recombinant human CARM1 enzyme.
-
Substrate: A peptide derived from a known CARM1 substrate, such as histone H3 or PABP1.[15]
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20.
-
Test Compounds (CARM1 inhibitors).
-
Unlabeled SAM (for quenching).
-
Filter plates and Scintillation counter.
-
-
Procedure:
-
Serially dilute the test compounds to various concentrations.
-
Pre-incubate the CARM1 enzyme with the test compounds in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.[19]
-
Initiate the methylation reaction by adding the substrate peptide and [³H]-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding an excess of unlabeled SAM.[19]
-
Capture the radiolabeled methylated peptide on a filter plate.
-
Measure the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[20]
-
Cellular Target Engagement: Western Blot for Substrate Methylation
This assay assesses the inhibitor's ability to block CARM1-mediated methylation of its substrates within cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma).
-
CARM1 inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibodies: anti-methylated substrate (e.g., anti-asymmetric dimethyl-PABP1), anti-total substrate (e.g., anti-PABP1), and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with a dose-titration of the CARM1 inhibitor or vehicle control for a specified duration (e.g., 4 days).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and calculate the ratio of the methylated substrate to the total substrate. A dose-dependent decrease in this ratio indicates target engagement.[11]
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
-
Reagents and Materials:
-
Cell line of interest.
-
CARM1 inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Equipment for heating cell lysates (e.g., thermocycler).
-
Western blot or ELISA reagents for detecting soluble CARM1.
-
-
Procedure:
-
Culture cells and treat with the CARM1 inhibitor or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated proteins by centrifugation.
-
Detect the amount of soluble CARM1 in the supernatant using Western blot or ELISA.
-
Plot the amount of soluble CARM1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization of CARM1 upon inhibitor binding, confirming target engagement.
-
Conclusion
The development of potent and selective CARM1 inhibitors like EZM2302, TP-064, iCARM1, and SKI-73 has provided invaluable tools for dissecting the biological roles of CARM1 and exploring its therapeutic potential. While EZM2302 and TP-064 have demonstrated high biochemical potency and selectivity, the newer inhibitor iCARM1 shows promise with significant cellular activity in breast cancer models, despite a higher reported biochemical IC50. SKI-73 offers the advantage of a prodrug approach for cellular studies.
The choice of inhibitor will depend on the specific research question, the biological context, and the experimental system. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for researchers in their quest to understand and target CARM1-driven pathologies. As the field progresses, further head-to-head studies with standardized assays will be crucial for a more definitive comparative analysis of these and emerging CARM1 inhibitors.
References
- 1. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS-mediated cytoplasmic localization of CARM1 induces mitochondrial fission through DRP1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ethicseido.com [ethicseido.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 17. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Validating CARM1 Substrate Inhibition by CARM1-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in cellular regulation, primarily through the methylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target. This guide provides an objective comparison of the performance of CARM1-IN-6 (also referred to as iCARM1) in inhibiting CARM1 substrates against other widely used inhibitors, supported by experimental data.
Quantitative Performance Comparison of CARM1 Inhibitors
The inhibitory potential of this compound and other selective inhibitors has been quantified against both the CARM1 enzyme and its specific substrates. The following tables summarize key in vitro and cellular IC50 values, providing a snapshot of their comparative potency.
| Table 1: In Vitro Enzymatic and Substrate Inhibition | |||
| Inhibitor | Target Substrate/Enzyme | IC50 Value | Reference(s) |
| This compound (iCARM1) | CARM1 (Histone H3R17 peptide) | 12.3 µM | [1][2] |
| EZM2302 | CARM1 (enzymatic) | 6 nM | [3] |
| PABP1 (cellular) | 38 nM | [3] | |
| TP-064 | CARM1 (enzymatic) | < 10 nM | [4][5] |
| MED12 (cellular) | 43 ± 10 nM | [4][5] | |
| BAF155 (cellular) | 340 ± 30 nM | [4][5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. One study noted that this compound was more potent than EZM2302 and TP-064 against a synthetic H3R17 peptide, though the reported IC50 for this compound is in the micromolar range while the others are nanomolar. This may be due to different assay conditions.[6]
| Table 2: Cellular Activity of CARM1 Inhibitors | |||
| Inhibitor | Cell Line | Effect | Reference(s) |
| This compound (iCARM1) | MCF7 | Dose-dependent reduction of global mono- and asymmetric dimethylarginine. | [2][7] |
| MDA-MB-231 | Inhibition of cell growth. | [8] | |
| EZM2302 | RPMI-8226 | Inhibition of PABP1 and SmB methylation. | [9] |
| TP-064 | Multiple Myeloma cell lines | Inhibition of BAF155 and MED12 methylation; G1 cell cycle arrest. | [4][5] |
Visualizing CARM1 Inhibition
To better understand the mechanism of CARM1 and its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating inhibitor activity.
Caption: CARM1-mediated methylation and its inhibition by this compound.
Caption: A typical Western Blot workflow to validate substrate methylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CARM1 inhibitor activity. Below are protocols for key experiments cited in the validation of this compound and its alternatives.
In Vitro CARM1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CARM1 enzyme, a peptide or protein substrate (e.g., Histone H3), and varying concentrations of the CARM1 inhibitor (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Initiation: Start the reaction by adding [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour).
-
Termination: Stop the reaction, often by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper to remove unincorporated [³H]-SAM.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This method directly assesses the enzymatic activity of CARM1 in a cellular context by measuring the methylation status of its known substrates.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., MCF7) and treat with a dose-range of the CARM1 inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24-72 hours).
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethylarginine PABP1, anti-H3R17me2a).
-
Probe a separate blot or strip and re-probe the same blot with antibodies against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated substrate signal to the total substrate and loading control signals to determine the extent of inhibition.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting.
-
Analysis: A shift in the melting curve of CARM1 to a higher temperature in the presence of the inhibitor indicates thermal stabilization upon binding, confirming target engagement.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-6 vs. Pan-PRMT Inhibitors: A Comparative Guide to Specificity
In the landscape of epigenetic drug discovery, the selective inhibition of protein arginine methyltransferases (PRMTs) presents a significant therapeutic opportunity. While pan-PRMT inhibitors offer broad-spectrum activity, the development of specific inhibitors, such as those targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is crucial for dissecting distinct biological pathways and minimizing off-target effects. This guide provides a detailed comparison of the specificity of a representative CARM1 inhibitor against pan-PRMT inhibitors, supported by experimental data and protocols. For the purpose of this guide, we will use the well-characterized CARM1 inhibitor, TP-064, as a stand-in for the conceptual "CARM1-IN-6," and compare it with the pan-PRMT inhibitors MS023 and AMI-1.
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of TP-064, MS023, and AMI-1 against a panel of PRMT enzymes is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), clearly demonstrates the superior selectivity of TP-064 for CARM1 compared to the broad-spectrum activity of MS023 and AMI-1.
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | CARM1 (PRMT4) (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT8 (nM) |
| TP-064 | >10,000 | >10,000 | <10 | >10,000 | 1,300 | >10,000 |
| MS023 | 30 | 119 | 83 | >10,000 | 4 | 5 |
| AMI-1 | 8,800 | - | 74,000 | - | - | - |
Note: A lower IC50 value indicates higher potency. Data is compiled from publicly available sources. AMI-1 is a less potent inhibitor, with IC50 values in the micromolar range for some PRMTs, and data for a full panel is not consistently available.
Experimental Protocols
The determination of inhibitor specificity relies on robust biochemical assays that measure the enzymatic activity of PRMTs. The two primary methods employed are the radiometric methyltransferase assay and the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Radiometric Methyltransferase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
Protocol:
-
Reaction Setup: The reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT) containing the recombinant PRMT enzyme, a methylatable substrate (e.g., histone H3 peptide), and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic methylation.
-
Termination: The reaction is stopped, typically by the addition of trichloroacetic acid, which precipitates the protein/peptide substrate.
-
Detection: The precipitated, radiolabeled substrate is captured on a filter membrane. Unincorporated [³H]-SAM is washed away. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
AlphaLISA® Methyltransferase Assay
This bead-based, no-wash immunoassay offers a high-throughput alternative to radiometric assays.
Protocol:
-
Enzymatic Reaction: A biotinylated peptide substrate is incubated with the PRMT enzyme, SAM, and the inhibitor in an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).[2]
-
Detection: The reaction is stopped, and two types of beads are added: Streptavidin-coated Donor beads that bind to the biotinylated substrate and AlphaLISA® Acceptor beads conjugated to an antibody specific for the methylated epitope on the substrate.
-
Proximity-Based Signal: In the presence of substrate methylation, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
Signal Quantification: The light emission is measured using a plate reader capable of AlphaLISA® detection.
-
Data Analysis: The signal intensity is proportional to the extent of substrate methylation. IC50 values are calculated by plotting the signal against the inhibitor concentration.[2][3][4][5][6]
Mandatory Visualization
Caption: CARM1-mediated transcriptional activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 5. revvity.com [revvity.com]
- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of CARM1: A Comparative Guide to Inhibition vs. Genetic Deletion
An in-depth analysis of the phenotypic consequences of targeting the arginine methyltransferase CARM1 through small molecule inhibition versus genetic ablation, providing researchers with a comprehensive guide to understanding their distinct and overlapping effects on cellular processes.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in a multitude of cellular processes, including transcriptional regulation, DNA damage response, RNA splicing, and cell cycle progression.[1][2] Dysregulation of CARM1 activity is implicated in various pathologies, most notably in cancer, making it an attractive therapeutic target.[3][4]
This guide provides a comparative analysis of two primary experimental approaches used to probe CARM1 function: pharmacological inhibition with small molecules and genetic deletion through knockout or knockdown techniques. Understanding the nuances between these methodologies is crucial for the accurate interpretation of experimental data and for the strategic development of novel therapeutic interventions. While both approaches aim to abrogate CARM1 function, they can elicit distinct phenotypic outcomes due to differences in the timing and completeness of target disruption, as well as potential off-target effects or compensatory mechanisms.
Key Phenotypic Differences: A Tabular Comparison
The following table summarizes the key phenotypic differences observed between CARM1 inhibition and genetic deletion across various biological contexts. The data is compiled from numerous preclinical studies and highlights the quantitative differences in their effects on cell proliferation, cell cycle, apoptosis, and in vivo tumor growth.
| Phenotypic Readout | CARM1 Inhibition (Small Molecules) | CARM1 Genetic Deletion (Knockout/Knockdown) | Key References |
| Cell Proliferation (Cancer) | Potent suppression of proliferation in various cancer cell lines (e.g., breast cancer, multiple myeloma, AML). EC50/IC50 values typically in the nanomolar to low micromolar range. For example, iCARM1 inhibits MCF7 cell growth with an EC50 of 1.797 µM.[2][4][5] | Significant inhibition of proliferation. Knockdown of CARM1 in multiple myeloma cell lines (NCI-H929 and L363) significantly inhibits cellular viability.[6] | [2],[5],[4],[6] |
| Cell Cycle Progression | Induces cell cycle arrest, most commonly at the G1 phase. Treatment of multiple myeloma cells with CARM1 inhibitors leads to G1 arrest.[6] Knockdown of CARM1 in multiple myeloma cell lines significantly decreases the proportion of cells in the S phase and induces G0/G1 arrest.[6] | Impairs cell cycle progression, leading to G0/G1 arrest. CARM1 knockdown in AML cells impairs cell cycle progression.[4] | [6],[4] |
| Apoptosis | Induces apoptosis in cancer cells. Knockdown of CARM1 in multiple myeloma cell lines leads to a significant increase in Annexin V positive cells.[6] | Promotes apoptosis. CARM1 knockdown in AML cells ultimately induces apoptosis.[4] | [6],[4] |
| In Vivo Tumor Growth | Significant dose-dependent inhibition of tumor growth in xenograft models. Oral administration of EZM2302 demonstrated anti-tumor activity in a multiple myeloma xenograft model.[5] iCARM1 potently suppressed breast cancer cell growth in vivo.[2] | Abrogates tumor initiation and maintenance. Knockout of Carm1 abrogates both the initiation and maintenance of acute myeloid leukemia (AML) in mice.[4] | [5],[2],[4] |
| Developmental Phenotype | Not applicable for direct comparison. | Complete knockout in mice is perinatally lethal, with defects in lung, adipocyte, and muscle cell differentiation. Conditional knockout reveals tissue-specific roles.[4] | [4] |
| Myeloid Differentiation | Promotes myeloid differentiation. Treatment of granulocyte-macrophage progenitors (GMPs) with the CARM1 inhibitor TP064 leads to a dose-dependent increase in monocytic colonies.[7] | Promotes myeloid differentiation. CARM1 knockdown in AML cells promotes myeloid differentiation.[4] | [7],[4] |
Signaling Pathways and Experimental Workflows
To visualize the complex cellular roles of CARM1 and the experimental approaches to study them, the following diagrams are provided.
Figure 1. Overview of CARM1 signaling pathways and points of intervention.
Figure 2. General experimental workflow for comparing CARM1 inhibition and genetic deletion.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted for assessing the anti-proliferative effects of CARM1 inhibitors.[8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF7, NCI-H929) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CARM1 inhibitor (e.g., TP-064, EZM2302) in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 3 to 6 days).[8]
-
Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine the effect of CARM1 disruption on cell cycle distribution.[6]
-
Cell Treatment: Treat cells with the CARM1 inhibitor or perform shRNA-mediated knockdown of CARM1.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CARM1 inhibitors.[5][9]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 MCF7 or RPMI-8226 cells) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 75-100 mm³), randomize the mice into treatment and vehicle control groups. Administer the CARM1 inhibitor (e.g., EZM2302 orally at 150 mg/kg, twice daily) for a specified period (e.g., 21 days).[5]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Generation of Hematopoietic-Specific CARM1 Conditional Knockout Mice
This protocol describes the generation of mice with CARM1 deleted specifically in the hematopoietic system.[4]
-
Mouse Strains: Cross Carm1 floxed mice (Carm1fl/fl) with mice expressing Cre recombinase under the control of a hematopoietic-specific promoter, such as Vav1-Cre.
-
Breeding Scheme: Intercross Carm1fl/+;Vav1-Cre+ mice to generate Carm1fl/fl;Vav1-Cre+ (conditional knockout), Carm1fl/fl;Vav1-Cre- (control), and other littermate controls.
-
Genotyping: Confirm the genotypes of the offspring by PCR analysis of genomic DNA isolated from tail clips or blood.
-
Phenotypic Analysis: Analyze the hematopoietic system of the conditional knockout and control mice at different ages, including complete blood counts and flow cytometric analysis of bone marrow and peripheral blood populations.
Conclusion
The choice between pharmacological inhibition and genetic deletion of CARM1 depends on the specific research question. Small molecule inhibitors offer temporal control and are more clinically relevant, but potential off-target effects must be considered. Genetic deletion provides a "cleaner" loss-of-function model but can be confounded by developmental compensation or embryonic lethality in the case of complete knockout.
This guide provides a framework for researchers to navigate the complexities of studying CARM1 function. By carefully considering the distinct and overlapping phenotypic consequences of inhibition and genetic deletion, and by employing rigorous experimental protocols, the scientific community can continue to unravel the multifaceted roles of this critical enzyme in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CARM1 is essential for myeloid leukemogenesis but dispensable for normal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Synergistic Effects of CARM1-IN-6 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target in oncology. Its role in transcriptional regulation and other cellular processes makes it a key player in cancer progression. Inhibition of CARM1 is a promising strategy, and the novel inhibitor CARM1-IN-6 (also referred to as iCARM1) has demonstrated potent anti-cancer activity.[1][2] This guide provides a comparative analysis of the synergistic effects observed when combining this compound and other CARM1 inhibitors with various therapeutic agents, supported by experimental data and detailed protocols.
Data Presentation: Synergistic Combinations with CARM1 Inhibitors
The following tables summarize the quantitative data from studies evaluating the synergistic effects of CARM1 inhibitors with other drugs. The synergy is primarily quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
Table 1: Synergy of iCARM1 (this compound) with Endocrine Therapies and Chemotherapy in Breast Cancer [1][5]
| Combination | Cell Line | Drug Concentrations | Effect Measured | Combination Index (CI) |
| iCARM1 + Tamoxifen (B1202) | MCF7 (ERα+) | iCARM1 (2.5 µM), Tamoxifen (5 µM) | Cell Proliferation | 0.56 |
| iCARM1 + Fulvestrant (B1683766) (ICI) | MCF7 (ERα+) | iCARM1 (2.5 µM), ICI (2.5 µM) | Cell Proliferation | 0.47 |
| iCARM1 + Etoposide (B1684455) | MCF7 (ERα+) | iCARM1 (2.5 µM), Etoposide (10 µM) | Cell Proliferation | 0.41 |
| iCARM1 + Etoposide | 4T-1 (TNBC) | iCARM1 (2.5 µM), Etoposide (10 µM) | Cell Proliferation | 0.31 |
Table 2: Synergy of Other CARM1 Inhibitors with Epigenetic Modulators
| CARM1 Inhibitor | Combination Drug | Cell Line/Model | Effect Measured | Synergy Finding | Reference |
| TP-064 | CBP30 (CBP/p300 inhibitor) | U2932 (DLBCL, CREBBP/EP300 WT) | Cell Viability | CI values < 1 across various concentrations | [6] |
| TP-064 | EPZ020411 (PRMT6 inhibitor) | Wild-Type Mouse Embryonic Fibroblasts (MEFs) | Cell Proliferation | Synergistic effect demonstrated by CI < 1 | [7] |
Signaling Pathways and Experimental Workflows
CARM1 Signaling in ERα-Positive Breast Cancer
In estrogen receptor-alpha (ERα)-positive breast cancer, CARM1 acts as a crucial coactivator for ERα-mediated gene transcription, promoting cell proliferation.[8][9] this compound (iCARM1) inhibits the methyltransferase activity of CARM1, thereby downregulating the expression of oncogenic estrogen-target genes. Endocrine therapies like tamoxifen (a selective estrogen receptor modulator) and fulvestrant (a selective estrogen receptor degrader) also target the ERα signaling pathway. The concurrent inhibition of both CARM1 and the ERα pathway leads to a synergistic anti-tumor effect.[1][5]
Experimental Workflow for Synergy Assessment
The evaluation of synergistic effects between this compound and other drugs typically follows a structured workflow, from single-agent dose-response assessment to combination analysis, culminating in the calculation of the Combination Index (CI).
Logical Relationship: Dual Inhibition of Epigenetic Regulators
The synergy observed between CARM1 inhibitors and CBP/p300 inhibitors in certain cancers highlights a powerful therapeutic strategy. CARM1 and CBP/p300 are both crucial epigenetic regulators. In some contexts, the inhibition of one can sensitize cancer cells to the inhibition of the other, leading to synthetic lethality.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Proliferation Assay for Synergy Assessment
This protocol is adapted from studies evaluating the synergistic effects of iCARM1 in breast cancer cell lines.[1][5]
-
Cell Seeding:
-
MCF7 or 4T-1 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in complete medium.
-
-
Drug Treatment:
-
Prepare stock solutions of iCARM1 (this compound), tamoxifen, fulvestrant (ICI), and etoposide in DMSO.
-
For single-agent dose-response curves, cells are treated with a range of concentrations of each drug to determine their respective IC50 values.
-
For combination studies, cells are treated with iCARM1 and the combination drug (e.g., tamoxifen, etoposide) individually and in combination at fixed ratios or specific concentrations (e.g., iCARM1 at 2.5 µM, tamoxifen at 5 µM). A vehicle control (DMSO) is included.
-
Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
After the incubation period, cell viability is assessed using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For the MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
For CellTiter-Glo®, the reagent is added to the wells, and luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The data from the combination treatments are used to calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.
-
Colony Formation Assay
This assay assesses the long-term effect of drug combinations on the proliferative capacity of single cells.
-
Cell Seeding:
-
Cells (e.g., MCF7) are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Drug Treatment:
-
After 24 hours, the medium is replaced with fresh medium containing the drugs, individually or in combination, at specified concentrations.
-
Cells are incubated for a period that allows for colony formation (typically 10-14 days). The medium with the respective treatments may be refreshed every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, the medium is removed, and the cells are washed with PBS.
-
Colonies are fixed with a solution like 4% paraformaldehyde or methanol.
-
The fixed colonies are stained with 0.5% crystal violet solution.
-
After washing and drying, the plates are imaged.
-
The number of colonies (typically defined as clusters of >50 cells) is counted, or the stained dye is dissolved and the absorbance is measured to quantify the total cell mass.
-
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[4][10][11]
-
Principle: The method is based on the median-effect equation, which is a generalization of the mass-action law. It relates the drug dose to the pharmacological effect.
-
Equation: The CI for two drugs is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone, respectively, that are required to produce a certain effect (x % inhibition).
-
(D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination, respectively, that also produce the same effect (x % inhibition).
-
-
Procedure:
-
Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Use software like CompuSyn to automatically calculate the parameters of the median-effect equation (m and Dm) for each drug and the combination.
-
The software then calculates the CI values for different levels of fractional affect (Fa, from 0 to 1).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The results are often presented as a Fa-CI plot.
-
Conclusion
The available data strongly suggest that inhibiting CARM1 with agents like this compound can have significant synergistic anti-cancer effects when combined with other targeted therapies and chemotherapies. In ERα-positive breast cancer, the combination of CARM1 inhibition with endocrine therapies presents a compelling strategy to enhance treatment efficacy. Furthermore, the synergy observed with other epigenetic modulators, such as CBP/p300 inhibitors, opens up new avenues for combination therapies in other cancer types like DLBCL. These findings underscore the importance of a multi-targeted approach in cancer treatment and highlight the therapeutic potential of CARM1 inhibitors as part of combination regimens. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of these synergistic combinations.
References
- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 is an important determinant of ERα-dependent breast cancer cell differentiation and proliferation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis [thno.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CARM1-IN-6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CARM1-IN-6. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Tightly fitting safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. Provides a seal around the eyes to protect from splashes or dust.[1] |
| Hand Protection | Chemical-impermeable gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. Wash and dry hands after handling.[1] |
| Body Protection | Fire/flame resistant and impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Self-contained breathing apparatus | To be used in case of fire or if adequate ventilation is not available to control exposure to vapors or dust.[1] |
Operational and Disposal Plan
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes. Do not breathe dust, mist, gas, or vapors.[1]
-
Tools: Use non-sparking tools to prevent ignition sources, especially when handling the substance in a powdered form.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store separately from foodstuff containers and other incompatible materials.[1]
Accidental Release Measures:
-
Personal Precautions: In case of a spill, avoid dust formation and contact with the substance. Wear appropriate PPE, including chemical-impermeable gloves. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[1]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal:
-
Method: Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Sewer Systems: Do not discharge into sewer systems.[1]
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
